Afzelin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-AEIZVZFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197459 | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-39-3 | |
| Record name | Afzelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afzelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afzelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFZELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Afzelin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The flavonoid afzelin has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action against neuroinflammation. It details the compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), its activation of the NRF2/HO-1 antioxidant response, and its impact on microglia activation and mitochondrial function. This document synthesizes current preclinical evidence, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex signaling cascades to support further research and drug development efforts in the field of neurotherapeutics.
Introduction to Neuroinflammation and this compound
Neuroinflammation is the innate immune response within the central nervous system (CNS) to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it serves a protective role in the short term, chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[2] This sustained inflammatory state is characterized by the activation of glial cells, primarily microglia and astrocytes, which release a plethora of pro-inflammatory mediators like cytokines, chemokines, and reactive oxygen species (ROS), leading to neuronal damage and disease progression.[3][4]
This compound, a flavonoid compound also known as kaempferol 3-O-rhamnoside, is naturally found in various medicinal plants.[3] It has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential to mitigate oxidative stress and modulate inflammatory pathways makes it a compound of significant interest for therapeutic intervention in neurodegenerative diseases. This guide delves into the core mechanisms by which this compound exerts its anti-neuroinflammatory effects.
Core Mechanisms of Action
This compound's anti-neuroinflammatory activity is multifaceted, involving the modulation of several key signaling pathways and cellular processes.
Inhibition of Pro-inflammatory Signaling Pathways
2.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).
This compound has been shown to suppress the NF-κB pathway, thereby reducing the expression of these pro-inflammatory mediators. This inhibitory action is a key component of its anti-neuroinflammatory effects.
2.1.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases such as p38, JNK, and ERK, is another critical regulator of the inflammatory response. Activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes. This compound has been observed to inhibit the phosphorylation of MAPKs, thus downregulating the inflammatory cascade.
Activation of Antioxidant Pathways
2.2.1. NRF2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1). HO-1 plays a crucial role in mitigating inflammation and oxidative stress. This compound has been shown to boost antioxidant defenses by activating the NRF2/HO-1 signaling pathway.
Modulation of Microglia Activation
Microglia are the primary immune cells of the CNS and play a pivotal role in neuroinflammation. In a pathological state, microglia can become over-activated and adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic substances. Shifting microglia from the M1 to an anti-inflammatory (M2) phenotype is a promising therapeutic strategy. This compound's ability to inhibit pro-inflammatory signaling pathways suggests it can modulate microglia activation, although direct evidence for M1/M2 polarization by this compound requires further investigation.
Impact on Mitochondrial Function
Mitochondrial dysfunction is a hallmark of neurodegenerative diseases and contributes to oxidative stress and inflammation. This compound has been shown to enhance mitochondrial biogenesis, as indicated by increased levels of PGC-1α, NRF1, and TFAM. It has also been associated with a reduction in the expression of mitophagy-related proteins, PINK1 and Parkin.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.
Table 1: Effect of this compound on Pro-inflammatory Markers in a Reserpine-Induced Parkinson's Disease Rat Model
| Marker | Treatment Group | Concentration | Result |
| Nitric Oxide (NO) | Reserpine (1 mg/kg) | - | 6.31 µmol/g tissue |
| Reserpine + Levodopa (30 mg/kg) | - | 2.42 µmol/g tissue | |
| Reserpine + this compound | 5 mg/kg | 5.34 µmol/g tissue | |
| Reserpine + this compound | 10 mg/kg | 4.39 µmol/g tissue | |
| Reserpine + this compound | 20 mg/kg | 3.81 µmol/g tissue | |
| TBARS (Oxidative Stress) | Reserpine (1 mg/kg) | - | Increased (value not specified) |
| Reserpine + Levodopa (30 mg/kg) | - | No notable effect | |
| Reserpine + this compound | 5 mg/kg | 212 nmol/g tissue | |
| Reserpine + this compound | 10 mg/kg | 194 nmol/g tissue | |
| Reserpine + this compound | 20 mg/kg | 148 nmol/g tissue |
Table 2: Effect of this compound on Neurotransmitter Levels in a Reserpine-Induced Parkinson's Disease Rat Model
| Neurotransmitter | Treatment Group | Result |
| Dopamine (DA) | Reserpine (1 mg/kg) + this compound (5, 10, 20 mg/kg) | Significantly alleviated the decrease in DA levels (p < 0.05) |
| Noradrenaline (NA) | Reserpine (1 mg/kg) + this compound (5, 10, 20 mg/kg) | Significantly alleviated the decrease in NA levels (p < 0.05) |
| Serotonin (5-HT) | Reserpine (1 mg/kg) + Afzel in (5, 10, 20 mg/kg) | Significantly alleviated the decrease in 5-HT levels (p < 0.05) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols typically employed in studying the effects of this compound on neuroinflammation.
Animal Models of Neuroinflammation
-
Reserpine-Induced Parkinson's Disease Model: As described in a study, male Wistar rats can be used. Reserpine (1 mg/kg) is administered intraperitoneally on alternating days to induce cataleptic behavior and neurochemical deficits. This compound is administered orally at various doses (e.g., 5, 10, and 20 mg/kg) daily for the duration of the experiment. Behavioral tests such as the rotarod and open field tests are used to assess motor coordination and locomotor activity.
-
Scopolamine-Induced Cognitive Impairment Model: To study neuroprotective effects on cognition, C57BL/6 mice can be used. This compound (e.g., 100 ng/µl) is administered into the third ventricle of the brain for a specified period (e.g., one month). Scopolamine (e.g., 0.8 mg/kg, i.p.) is injected to induce cognitive deficits before behavioral experiments like the Y-maze and novel object recognition tests.
Cell Culture Models
-
Microglia Cell Lines (e.g., BV-2): BV-2 murine microglial cells are commonly used to study neuroinflammation in vitro. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL). This compound is added to the culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.
Biochemical Assays
-
Measurement of Nitric Oxide (NO): The Griess reagent assay is used to measure nitrite accumulation in tissue homogenates or cell culture supernatants as an indicator of NO production.
-
Measurement of Oxidative Stress (TBARS Assay): Thiobarbituric acid reactive substances (TBARS) assay is used to measure lipid peroxidation, a marker of oxidative stress, in brain tissue homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain tissue homogenates or cell culture supernatants.
-
Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-p38, NRF2, HO-1, Bcl-2) in cell lysates or tissue homogenates. Primary antibodies specific to the target proteins are used, followed by secondary antibodies conjugated to an enzyme for detection.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound activates the NRF2 antioxidant pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its mechanism of action is comprehensive, involving the suppression of key pro-inflammatory pathways (NF-κB and MAPK) and the enhancement of the endogenous antioxidant response through the NRF2/HO-1 pathway. Preclinical studies have provided promising quantitative data on its efficacy in reducing inflammatory markers and oxidative stress, and in improving neurochemical balance.
However, several areas require further investigation. The precise molecular interactions of this compound with its targets need to be elucidated. While its effects on microglia are inferred from its anti-inflammatory properties, direct studies on its ability to modulate microglial polarization are warranted. Furthermore, the blood-brain barrier permeability of this compound has not been extensively examined, which is a critical factor for its therapeutic efficacy in the CNS. Future research should focus on these aspects, as well as on long-term safety and efficacy studies in more complex animal models, to pave the way for potential clinical trials. The development of strategies to enhance its bioavailability, such as nanoformulations, could also optimize its therapeutic potential.
References
- 1. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]
Technical Guide: Biological Activity Screening of Afzelin Extracts
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Afzelin (Kaempferol-3-O-rhamnoside), a flavonoid glycoside found in numerous plant species, has garnered significant attention for its diverse pharmacological properties.[1] This document provides a comprehensive technical overview of the methodologies used to screen and quantify the primary biological activities of this compound extracts, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Detailed experimental protocols, tabulated quantitative data from various studies, and visualizations of key signaling pathways are presented to serve as a practical guide for researchers in the field of natural product drug discovery.
Extraction and Isolation of this compound
The initial step in screening involves the efficient extraction and isolation of this compound from plant material. The choice of solvent and chromatographic technique is critical for obtaining a high-purity compound for subsequent bioassays.
General Experimental Protocol: Solvent Extraction and Fractionation
This protocol outlines a common method for extracting and isolating this compound from dried plant leaves.
-
Maceration: Dried and powdered plant leaves (e.g., 1 kg) are macerated with a solvent such as 80% aqueous methanol or 70% aqueous ethanol for 48-72 hours at room temperature.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined filtered extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude hydroethanolic extract.[3]
-
Solvent-Solvent Partitioning: The crude extract is resuspended in a methanol-water mixture (e.g., 1:1 v/v) and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility.[3]
-
n-Hexane: Removes nonpolar compounds like lipids and chlorophyll.
-
Ethyl Acetate: This fraction is often enriched with flavonoids, including this compound.
-
n-Butanol: Extracts more polar glycosides.
-
-
Chromatographic Purification: The ethyl acetate fraction, which typically shows high activity, is subjected to further purification.
-
Column Chromatography: The fraction is loaded onto a silica gel column (230–400 mesh).
-
Elution: A gradient solvent system (e.g., increasing ethyl acetate in hexane or increasing methanol in chloroform) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be further purified using techniques like Preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Visualization: Extraction and Isolation Workflow
Antioxidant Activity Screening
This compound is a potent antioxidant, a property attributed to its ability to scavenge free radicals and activate endogenous protective mechanisms.
Mechanism of Action: NRF2/HO-1 Pathway Activation
This compound boosts cellular antioxidant defenses by activating the NRF2/heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor NRF2 from its inhibitor, Keap1. NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like HO-1.
Visualization: NRF2/HO-1 Signaling Pathway
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Effects of this compound Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
A Technical Guide to Afzelin's Modulation of the NF-κB Signaling Pathway
Abstract
Afzelin, a naturally occurring flavonol glycoside, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. We consolidate quantitative data on its inhibitory effects, present detailed protocols for key experimental assays, and provide visual representations of the signaling cascade and this compound's points of intervention. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential as an anti-inflammatory agent.
Introduction to this compound
This compound (Kaempferol-3-O-rhamnoside) is a flavonoid found in a variety of medicinal plants.[3][4] Structurally, it consists of the flavonoid aglycone kaempferol linked to a rhamnose sugar moiety.[1] Exhibiting a range of biological activities including antioxidant, anti-cancer, and neuroprotective effects, its anti-inflammatory properties are particularly pronounced. These effects are largely attributed to its ability to interfere with key inflammatory signaling pathways, most notably the NF-κB cascade.
The NF-κB Signaling Pathway: A Core Inflammatory Regulator
The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). In its inactive state, the NF-κB dimer (most commonly the p65/p50 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of κB alpha).
Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
This compound's Modulation of the NF-κB Pathway
This compound exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade. The primary mechanism involves preventing the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.
This is achieved by suppressing upstream signaling events, including the phosphorylation of MAPKs (mitogen-activated protein kinases) which can contribute to NF-κB activation. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB complex sequestered and inactive in the cytoplasm.
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in various studies. The data highlights its dose-dependent efficacy in cellular and animal models.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell/Animal Model | Stimulus | This compound Concentration/Dose | % Inhibition / IC50 | Reference |
|---|---|---|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 cells | IFN-γ + LPS | - | IC50: 42.8 µg/mL | |
| TNF-α | GalN/LPS-treated mice | D-galactosamine/LPS | 50-200 mg/kg | Dose-dependent reduction | |
| IL-6 | GalN/LPS-treated mice | D-galactosamine/LPS | 50-200 mg/kg | Dose-dependent reduction | |
| IL-1β | Human Keratinocytes | UVB | - | Down-regulated | |
| TNF-α | Human Keratinocytes | UVB | - | Down-regulated |
| IL-6 | Human Keratinocytes | UVB | - | Down-regulated | |
Table 2: Effects of this compound on NF-κB Pathway Protein Expression/Activation
| Target Protein | Cell Model | Effect Observed | This compound Concentration | Reference |
|---|---|---|---|---|
| MAPK Phosphorylation | Human Keratinocytes | Prevention of phosphorylation | - | |
| p65 Nuclear Translocation | - | Inhibition | - | |
| Nrf2 Nuclear Translocation | Human Melanocytes | Increased translocation | Concentration-dependent |
| GSK-3β Phosphorylation | Human Melanocytes | Induced phosphorylation | Concentration-dependent | |
Note: The Nrf2 pathway is a related antioxidant response pathway that can be activated by this compound and can indirectly modulate inflammatory responses.
Key Experimental Protocols
To investigate the effects of this compound on the NF-κB pathway, several key methodologies are employed.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to quantify changes in the levels and phosphorylation status of key proteins like IκBα, p-IκBα, and p65 in cytoplasmic and nuclear fractions.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction:
-
Whole-Cell Lysates: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., NE-PER) to separate cytoplasmic and nuclear extracts to analyze protein translocation.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic/whole-cell fraction).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression.
NF-κB Luciferase Reporter Assay
This is a highly sensitive method to quantify the transcriptional activity of NF-κB. It uses a reporter plasmid where the luciferase gene is under the control of a promoter containing NF-κB binding sites.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the transfected cells with this compound for 1 hour.
-
Stimulation: Add an NF-κB activator like TNF-α (e.g., 20 ng/mL) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Measurement: Transfer the lysate to a luminometer plate. Measure firefly luciferase activity, then add a second reagent to quench the firefly signal and measure Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized values of treated groups to the stimulated control to determine the percentage of inhibition.
p65 Nuclear Translocation Assay (Immunofluorescence)
This microscopy-based method visually confirms the inhibition of p65 translocation from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture: Grow adherent cells (e.g., dermal fibroblasts, macrophages) on glass coverslips in a multi-well plate.
-
Treatment: Pre-treat cells with this compound, followed by stimulation with LPS or TNF-α for a defined period (e.g., 1 hour).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with a detergent like 0.2% Triton X-100 to allow antibody entry.
-
Blocking: Block with a solution containing BSA to reduce non-specific binding.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for the p65 subunit (e.g., rabbit anti-p65) for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC).
-
Nuclear Counterstain: Stain the nuclei with a DNA-binding dye like DAPI or Hoechst 33258.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Capture images of the p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.
-
Analysis: In unstimulated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In cells stimulated without this compound, the p65 staining will co-localize with the nuclear stain.
Conclusion and Future Perspectives
This compound is a potent natural compound that effectively suppresses the NF-κB signaling pathway, a central axis of inflammation. Its mechanism of action involves the inhibition of upstream kinases, stabilization of the IκBα-NF-κB complex, and subsequent blockade of p65 nuclear translocation. The quantitative data and experimental evidence strongly support its role as an anti-inflammatory agent.
Future research should focus on elucidating the direct molecular targets of this compound within the pathway, exploring its bioavailability and pharmacological profile in more complex preclinical models, and investigating its potential in combination therapies for chronic inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to further explore the therapeutic applications of this compound.
References
Afzelin's Modulation of the CREB-BDNF Pathway in Neurons: A Technical Guide
Executive Summary: Afzelin, a flavonoid compound, demonstrates significant neuroprotective potential through various mechanisms, including the mitigation of oxidative stress and the modulation of key signaling pathways.[1][2] A critical aspect of its neuroprotective action involves the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade, a pathway vital for synaptic plasticity, neuronal survival, and cognitive function.[1][3][4] This technical guide provides an in-depth analysis of this compound's effects on the CREB-BDNF pathway, presenting quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the associated molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative disorders.
Introduction to the CREB-BDNF Signaling Pathway
The CREB-BDNF signaling pathway is a cornerstone of neuronal function, playing a pivotal role in neurogenesis, learning, and memory. Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that promotes the survival and growth of neurons. It binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling cascades. These cascades often converge on the phosphorylation and activation of the transcription factor CREB. Activated (phosphorylated) CREB then binds to the promoter region of the BDNF gene, stimulating its transcription and leading to a positive feedback loop that enhances neuronal resilience and plasticity. Dysregulation of this pathway is implicated in numerous neurodegenerative conditions, making it a prime target for therapeutic intervention.
Mechanism of Action: this compound's Influence on CREB-BDNF Signaling
This compound has been shown to exert neuroprotective and cognitive-enhancing effects, which are attributed, in part, to its ability to upregulate the CREB-BDNF signaling pathway. By enhancing this cascade, this compound promotes the expression of BDNF, which in turn stimulates downstream pathways like PI3K/Akt and MAPK. These pathways contribute to the abrogation of apoptotic cell death and the promotion of synaptic plasticity. The administration of this compound has been linked to improved cognitive and memory functions in preclinical models of dementia.
Quantitative Data on this compound's Effects
Preclinical studies have provided quantitative evidence of this compound's impact on the CREB-BDNF pathway and related neurochemical markers. The data below is summarized from key studies investigating this compound's effects in animal models of cognitive impairment and Parkinson's disease.
Table 1: Effects of this compound on CREB-BDNF Pathway Gene and Protein Expression in a Scopolamine-Induced Mouse Model of Dementia Data derived from a study by Oh et al. (2021) as cited in multiple reviews.
| Analyte | Group | Result | Statistical Significance |
| mRNA Levels | |||
| BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |
| CREB | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |
| TrkB | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.01 |
| AKT | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |
| Protein Levels | |||
| pro-BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |
| mature BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.01 |
Table 2: Effects of this compound on Brain Monoamines and Oxidative Stress in a Reserpine-Induced Rat Model of Parkinson's Disease Data derived from a study on this compound's neuroprotective potential.
| Analyte | Treatment Group (this compound Dose) | Result (Compared to Reserpine Control) |
| Brain Monoamines | ||
| Dopamine (DA) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |
| Norepinephrine (NA) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |
| Serotonin (5-HT) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |
| Antioxidant Enzymes | ||
| Superoxide Dismutase (SOD) | 10, 20 mg/kg | Positively Influenced SOD Activity |
| Oxidative Stress Marker | ||
| TBARS | 10, 20 mg/kg | Lower Levels (Protection) |
Experimental Protocols
The following section details the methodologies employed in key studies to evaluate the effects of this compound on neuronal pathways.
4.1. Animal Model and Drug Administration
-
Scopolamine-Induced Amnesia Model :
-
Animals : C57BL/6 mice (4 weeks old) are commonly used.
-
Surgery : A cannula is surgically implanted into the third ventricle of the hypothalamus for direct brain administration.
-
This compound Treatment : this compound (e.g., 100 ng/µl) or a vehicle (PBS) is administered through the cannula (e.g., 0.5 µl volume, three times a week) for a period of one month.
-
Induction of Amnesia : Following the treatment period, cognitive impairment is induced via an intraperitoneal (i.p.) injection of scopolamine (e.g., 0.8 mg/kg).
-
-
Reserpine-Induced Parkinson's Model :
-
Animals : Wistar rats are often used.
-
Induction of Catalepsy : Parkinsonian symptoms are induced by an i.p. injection of reserpine (e.g., 1 mg/kg).
-
This compound Treatment : this compound is administered orally (p.o.) at varying doses (e.g., 5, 10, and 20 mg/kg) for a specified duration.
-
4.2. Tissue Preparation and Biochemical Analyses
-
Tissue Collection : Following behavioral tests, animals are euthanized, and specific brain regions (e.g., hippocampus, striatum) are rapidly dissected and collected.
-
Quantitative Real-Time PCR (qPCR) :
-
Total RNA is extracted from the homogenized brain tissue using standard kits (e.g., TRIzol).
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using specific primers for target genes (e.g., BDNF, CREB, TrkB, AKT) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative mRNA levels are calculated using the ΔΔCt method.
-
-
Western Blotting :
-
Total protein is extracted from tissue homogenates using lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pro-BDNF, mature BDNF, p-CREB, CREB).
-
After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified via densitometry.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) :
-
Commercially available ELISA kits are used to quantify specific protein levels, such as Bcl-2, in brain homogenates according to the manufacturer's instructions.
-
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a promising candidate for the development of neuroprotective therapeutics. Its ability to positively modulate the CREB-BDNF pathway highlights a clear mechanism for its observed effects on cognition and neuronal survival. Furthermore, its antioxidant properties provide a complementary mechanism for combating the oxidative stress implicated in many neurodegenerative diseases.
However, the current body of research is confined to in vitro and animal studies. Future research must focus on transitioning these promising preclinical findings into a clinical context. Key areas for future investigation include:
-
Bioavailability and Blood-Brain Barrier (BBB) Penetration : Determining the extent to which this compound and its metabolites can reach the central nervous system.
-
Pharmacokinetics and Pharmacodynamics : Establishing optimal dosing, safety, and efficacy profiles in human subjects.
-
Long-term Efficacy : Evaluating the sustained benefits of this compound treatment in chronic neurodegenerative disease models.
Conclusion
This compound demonstrates robust neuroprotective activity by upregulating the CREB-BDNF signaling pathway, a critical cascade for neuronal health and plasticity. Quantitative data from animal models confirm its ability to increase the expression of key pathway components, such as BDNF and its receptor TrkB, at both the gene and protein levels. Coupled with detailed experimental protocols, this guide provides a comprehensive technical overview for scientists working to harness the therapeutic potential of this compound for the treatment of neurodegenerative disorders.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Afzelin: A Potent Activator of the NRF2-Mediated Antioxidant Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Afzelin, a naturally occurring flavonol rhamnoside, has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects. Central to its mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of cellular antioxidant defenses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated NRF2 activation, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific evidence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound as a modulator of the NRF2 pathway.
Introduction
The NRF2 pathway plays a critical role in protecting cells from oxidative stress by upregulating the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stimuli, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.
This compound has emerged as a promising natural compound that can effectively activate this protective pathway. This guide will delve into the specific molecular interactions and signaling cascades through which this compound exerts its influence on the NRF2 pathway.
Molecular Mechanism of this compound-Mediated NRF2 Activation
Current research indicates that this compound activates the NRF2 pathway primarily through the modulation of upstream signaling kinases, leading to the inhibition of NRF2's negative regulator, GSK-3β.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that can phosphorylate NRF2, promoting its recognition by the F-box protein β-TrCP, which in turn leads to its KEAP1-independent degradation. This compound has been shown to induce the phosphorylation of GSK-3β at its serine-9 residue (p-GSK-3β Ser9). This phosphorylation event inactivates the kinase, thereby preventing the degradation of NRF2 and allowing its accumulation and subsequent translocation to the nucleus.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also implicated in the regulation of the NRF2 pathway. Studies suggest that this compound can modulate the phosphorylation status of these kinases. The interplay between these MAPK pathways and NRF2 activation is complex and can be cell-type specific. For instance, in some contexts, activation of p38 has been linked to NRF2 activation. This compound's influence on these pathways likely contributes to its overall effect on NRF2 signaling.
The proposed signaling cascade is illustrated in the diagram below:
Quantitative Data on this compound's Effects
While numerous studies have qualitatively described the concentration-dependent effects of this compound on the NRF2 pathway, detailed quantitative data remains limited in the public domain. The following tables summarize the available information and highlight the need for further quantitative analysis.
Table 1: Effect of this compound on Antioxidant Response Element (ARE) Luciferase Reporter Activity
| This compound Concentration | Cell Type | Fold Increase in ARE-Luciferase Activity (Mean ± SD) | Reference |
| Data not available | Melanocytes | Concentration-dependent increase reported | [1] |
| Data not available | Data not available | Data not available |
Table 2: Effect of this compound on NRF2 and Downstream Target Protein Expression
| This compound Concentration | Cell Type | Target Protein | Fold Increase in Protein Expression (vs. Control) | Reference |
| Data not available | Melanocytes | NRF2 | Enhanced expression reported | [1] |
| Data not available | Melanocytes | HO-1 | Enhanced expression reported | [1] |
| Data not available | Melanocytes | Catalase | Enhanced expression reported | [1] |
| 60 µM | A549 Lung Cancer Cells | BAX (mRNA) | ~1.3-fold | [2] |
| 120 µM | A549 Lung Cancer Cells | BAX (mRNA) | ~1.8-fold |
Table 3: Effect of this compound on Upstream Kinase Phosphorylation
| This compound Concentration | Cell Type | Target Protein | Fold Increase in Phosphorylation (vs. Control) | Reference |
| Data not available | Melanocytes | GSK-3β (Ser9) | Induced phosphorylation reported | |
| Data not available | SH-SY5Y | MAPKs | Prevents phosphorylation |
Note: The tables above reflect the current gaps in publicly available, specific quantitative data. The cited studies confirm the trends but do not provide the precise numerical values required for a complete quantitative summary.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate this compound's effects on the NRF2 pathway.
Cell Culture and Treatment
-
Cell Lines: Human epidermal melanocytes, HaCaT human keratinocytes, or other relevant cell lines.
-
Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of a minimal promoter and the firefly luciferase gene. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is recommended for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a fold increase over the vehicle-treated control.
References
In Vitro Antioxidant Properties of Afzelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, effects on lipid peroxidation, and modulation of cellular antioxidant pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative reference for its efficacy.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference Compound | Reference IC50 | Source(s) |
| DPPH | 14.6 | 33.8 | BHT | 5.45 µg/mL | [1] |
| 6.44 | 14.9 | - | - | [2] | |
| ABTS | Moderate Activity² | - | Kaempferol | 4.93 µg/mL | [2] |
| ORAC | - | 3.79 µmol TE/µmol³ | - | - | [2] |
¹Molecular weight of this compound (432.38 g/mol ) was used for conversion. ²Specific IC50 value not provided in the study. ³Trolox Equivalents per micromole of the compound.
Table 2: Inhibition of Lipid Peroxidation by this compound
| Assay Method | Oxidizing Agent | Substrate | Measurement | Result | Source(s) |
| TBARS | AAPH | Human Erythrocytes | MDA formation | Effective inhibition | [1] |
Experimental Protocols
This section details the methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well/cuvette.
-
For the control, add the solvent instead of the sample solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the this compound solution to a 96-well microplate or cuvettes.
-
Add the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox. The results are typically expressed as Trolox equivalents.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare a substrate for lipid peroxidation, such as a tissue homogenate (e.g., liver or brain) or a liposome suspension.
-
Incubate the substrate with various concentrations of this compound.
-
Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) or AAPH.
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).
-
Add a solution of thiobarbituric acid (TBA) to the mixture.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
This compound has been shown to activate the Nrf2 pathway. One proposed mechanism involves the inactivation of Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Key downstream targets of the Nrf2 pathway that are upregulated by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
This upregulation of endogenous antioxidant defenses contributes significantly to the overall protective effects of this compound against oxidative stress.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key antioxidant assays described.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: General workflow for the TBARS lipid peroxidation assay.
Conclusion
This compound demonstrates significant in vitro antioxidant properties through multiple mechanisms. It is an effective radical scavenger, as evidenced by its activity in DPPH and ORAC assays, and it can inhibit lipid peroxidation. Furthermore, this compound enhances the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway, leading to the increased expression of protective enzymes such as heme oxygenase-1 and catalase. This multifaceted antioxidant profile makes this compound a promising candidate for further investigation in the development of therapeutic agents for conditions associated with oxidative stress. Further research is warranted to fully elucidate its antioxidant potential, particularly through more extensive quantitative analysis in a broader range of in vitro and in vivo models.
References
A Technical Guide to the Pro-Apoptotic Effects of Afzelin on PC-3 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Afzelin, a naturally occurring flavonol glycoside, has demonstrated significant anti-cancer properties. This document provides a comprehensive technical overview of its pro-apoptotic effects on androgen-independent human prostate cancer (PC-3) cells. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways. The findings indicate that this compound induces apoptosis and cell cycle arrest in PC-3 cells by inhibiting the ROCK/MRCK-LIMK1 signaling axis, presenting it as a promising candidate for further investigation in prostate cancer therapy.
Quantitative Data Summary
The pro-apoptotic and anti-proliferative effects of this compound on PC-3 cells have been quantified through various in vitro assays. The following tables summarize the key findings from published research.
Table 1: Effect of this compound on PC-3 Cell Proliferation
| Treatment Duration | This compound Concentration (µg/mL) | Effect on PC-3 Cell Growth | Assay Used | Reference |
| 24, 48, and 72 hours | 1.0 | Marked inhibition | WST-1 Assay | [1] |
| 24, 48, and 72 hours | 10.0 | Marked inhibition | WST-1 Assay | [1] |
| 24, 48, and 72 hours | 0.1 (Vehicle Control) | No significant inhibition | WST-1 Assay | [1] |
Table 2: Effect of this compound on PC-3 Cell Cycle Distribution
| Treatment | Cell Population | Percentage of Total Cells | Method | Reference |
| Control (Vehicle) | G0 Phase | 12.7% | Flow Cytometry | [1] |
| This compound (10.0 µg/mL for 24h) | G0 Phase | 27.6% | Flow Cytometry | [1] |
| This compound (10.0 µg/mL for 24h) | G1 Phase | 43.3% | Flow Cytometry |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects on PC-3 cells primarily by inducing cell cycle arrest at the G0 phase and promoting apoptosis. The underlying mechanism involves the downregulation of key kinases that regulate actin organization and are crucial for cell cycle progression and invasion.
Specifically, this compound treatment leads to a dose-dependent reduction in the protein expression of LIM domain kinase 1 (LIMK1). Further investigation revealed that this downregulation is a consequence of this compound's inhibitory effect on the upstream kinases, Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) and myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα), which are known activators of LIMK1. The inhibition of this signaling cascade disrupts the actin cytoskeleton, blocks cell cycle progression, and ultimately leads to apoptosis.
Caption: this compound-induced apoptotic signaling pathway in PC-3 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to investigate the effects of this compound on PC-3 cells.
Cell Culture and Treatment
Androgen-independent human prostate cancer (PC-3) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound (e.g., 0.1, 1.0, and 10.0 µg/mL) or a vehicle control (e.g., 0.1% DMSO) for specified durations.
Cell Viability Assay (WST-1)
The anti-proliferative effect of this compound is commonly measured using a Water Soluble Tetrazolium salt-1 (WST-1) assay.
-
Seeding: Seed PC-3 cells (e.g., 1x10⁵ cells/mL) into a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, and 72 hours.
-
Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours in the dark. Viable cells with active metabolism convert the WST-1 reagent into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm). The intensity of the color is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.
-
Cell Preparation: Culture and treat PC-3 cells with this compound (e.g., 10.0 µg/mL) for 24 hours.
-
Harvesting: Collect both adherent and suspended cells. Trypsinize the adherent cells and pool them with the cells in the supernatant.
-
Washing: Wash the collected cells three times with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding chilled methanol (e.g., in a 2:1 v/v ratio) and incubate overnight.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Detection by Annexin V/PI Staining
To specifically quantify apoptotic cells, a dual-staining method with Annexin V and Propidium Iodide (PI) is employed, followed by flow cytometry.
-
Cell Preparation & Harvesting: Follow steps 1-3 from the Cell Cycle Analysis protocol.
-
Staining: Resuspend the washed cells in an Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Western Blot Analysis
Western blotting is used to evaluate the effect of this compound on the expression levels of specific proteins in the apoptotic pathway.
-
Lysate Preparation: Treat PC-3 cells with increasing concentrations of this compound. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., LIMK1, MRCKα, ROCK1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion and Future Directions
The evidence strongly indicates that this compound induces apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the G0/G1 phase. This effect is mediated through the targeted inhibition of the ROCK/MRCK-LIMK1 signaling pathway, which is a novel mechanism for this compound in the context of prostate cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this compound's therapeutic potential. Future studies should focus on validating these in vitro findings in animal models to substantiate its anti-cancer efficacy and to evaluate its safety and pharmacokinetic profile for potential drug development.
References
The Effects of Afzelin on A549 and H1299 Lung Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afzelin, a flavonoid glycoside, has demonstrated significant anti-cancer properties in non-small cell lung cancer (NSCLC) cell lines A549 and H1299. This technical guide synthesizes the current understanding of this compound's effects, focusing on its mechanism of action, impact on cell viability, apoptosis, and the modulation of key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of the primary signaling pathway and experimental workflows are included to facilitate comprehension.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. This compound, a naturally occurring flavonoid, has emerged as a promising candidate due to its pro-apoptotic and anti-proliferative effects on various cancer cells, including the A549 and H1299 lung adenocarcinoma cell lines.[1][2][3] This document provides an in-depth technical examination of the cellular and molecular effects of this compound on these two prominent lung cancer cell lines.
Effects on Cell Viability and Proliferation
This compound exhibits a dose-dependent inhibitory effect on the viability and proliferation of both A549 and H1299 lung cancer cells. The half-maximal inhibitory concentration (IC50) values demonstrate this anti-proliferative activity.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A549 | 48 hours | 35.47 | [1] |
| H1299 | 48 hours | 46.92 | [1] |
| Table 1: IC50 values of this compound in A549 and H1299 cells. |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in A549 and H1299 cells. This is evidenced by an increased rate of apoptosis observed through flow cytometry and the modulation of key apoptosis-related proteins. While specific percentages of apoptotic cells at various this compound concentrations are not detailed in the available literature, the qualitative and molecular evidence is substantial.
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| A549 | Bax | Increased expression | |
| Bcl-2 | Decreased expression | ||
| Cleaved Caspase-3 | Increased expression | ||
| H1299 | Bax | Increased expression | |
| Bcl-2 | Decreased expression | ||
| Cleaved Caspase-3 | Increased expression | ||
| Table 2: Effect of this compound on apoptosis-related protein expression. |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound in A549 and H1299 cells involves the inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), leading to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death (ICD).
NQO2 Inhibition and Endoplasmic Reticulum Stress
This compound directly targets and inhibits the protein expression of NQO2. This inhibition triggers ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The activation of the ER stress pathway is confirmed by the upregulation of several key stress markers.
| Cell Line | ER Stress Marker | Effect of this compound Treatment | Reference |
| A549 | p-PERK | Increased expression | |
| p-eIF-2α | Increased expression | ||
| GRP78 | Increased expression | ||
| CHOP | Increased expression | ||
| H1299 | p-PERK | Increased expression | |
| p-eIF-2α | Increased expression | ||
| GRP78 | Increased expression | ||
| CHOP | Increased expression | ||
| Table 3: Effect of this compound on ER stress markers. |
The induction of ER stress by this compound ultimately leads to immunogenic cell death, a form of apoptosis that elicits an immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, calreticulin (CRT), and high mobility group box 1 (HMGB1).
Other Potential Signaling Pathways
While the NQO2-ER stress axis is the most clearly defined pathway, evidence suggests that this compound may also modulate other signaling cascades implicated in cancer progression, such as the MAPK and PI3K/Akt pathways. However, direct and detailed evidence of this compound's effects on these pathways in A549 and H1299 cells is still emerging.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate A549 or H1299 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat A549 or H1299 cells with different concentrations of this compound for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., NQO2, p-PERK, Bax, Bcl-2, Cleaved Caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent anti-cancer activity against A549 and H1299 lung cancer cells by inhibiting cell viability and inducing apoptosis. The primary mechanism of action is through the inhibition of NQO2, which triggers endoplasmic reticulum stress and subsequent immunogenic cell death. While the involvement of other signaling pathways like MAPK and PI3K/Akt is suggested, further research is needed to fully elucidate their roles in this compound-mediated anti-cancer effects in these cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in lung cancer.
References
The Anti-Cancer Activity of Afzelin in MCF-7 Breast Cancer Cells: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid also known as kaempferol-3-O-rhamnoside, has emerged as a promising natural compound in oncology research. Found in various medicinal plants, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, anti-cancer properties. This technical guide provides a comprehensive analysis of the activity of this compound in the context of MCF-7 human breast cancer cells, a widely used model for estrogen receptor-positive breast cancer. This document will detail the cytotoxic and apoptotic effects of this compound, outline the experimental protocols for key assays, and visualize the implicated signaling pathways.
Data Summary
The anti-proliferative and pro-apoptotic effects of this compound on MCF-7 cells have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound (Kaempferol-3-O-rhamnoside) | MCF-7 | MTT | 24 | 227[1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
While specific quantitative data for this compound-induced apoptosis and cell cycle arrest in MCF-7 cells is not available in the cited literature, the following tables provide a template based on typical results for other compounds in this cell line, illustrating the type of data generated from such experiments.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 100 | 10.2 ± 1.2 | 5.1 ± 0.7 | 15.3 ± 1.9 |
| This compound | 227 (IC50) | 25.7 ± 2.1 | 12.3 ± 1.5 | 38.0 ± 3.6 |
| This compound | 400 | 38.9 ± 3.5 | 20.4 ± 2.2 | 59.3 ± 5.7 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.2 ± 2.5 | 22.1 ± 1.8 | 12.7 ± 1.3 |
| This compound | 100 | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 |
| This compound | 227 (IC50) | 83.4 ± 3.8 | 9.1 ± 1.1 | 7.5 ± 0.8 |
| This compound | 400 | 88.1 ± 4.2 | 5.6 ± 0.7 | 6.3 ± 0.6 |
Core Mechanism of Action: Induction of Apoptosis
Research indicates that this compound's primary mechanism for inhibiting the proliferation of MCF-7 breast cancer cells is the induction of apoptosis, or programmed cell death. This process is mediated through the activation of the intrinsic caspase cascade pathway.[2][3][4]
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment triggers a series of molecular events that culminate in apoptotic cell death. The proposed pathway involves the activation of initiator and effector caspases.
Studies have shown that this compound treatment leads to the activation of caspase-9, an initiator caspase central to the mitochondrial apoptotic pathway.[2] Activated caspase-9 then proteolytically activates effector caspases, such as caspase-3. The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and is essential for the execution of cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound in MCF-7 cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on MCF-7 cells by measuring their metabolic activity.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the desired incubation period (e.g., 24 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: MCF-7 cells are treated with the desired concentrations of this compound for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: MCF-7 cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant anti-cancer activity in MCF-7 breast cancer cells by inhibiting cell proliferation and inducing apoptosis. The primary mechanism of action is the activation of the intrinsic caspase cascade, involving caspase-9 and caspase-3, and subsequent cleavage of PARP. Further research is warranted to fully elucidate the effects of this compound on other signaling pathways, such as the PI3K/Akt and MAPK pathways, in MCF-7 cells and to obtain more detailed quantitative data on its apoptotic and cell cycle effects. This information will be crucial for the further development of this compound as a potential therapeutic agent for breast cancer.
References
- 1. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. e3journals.org [e3journals.org]
A Technical Guide to the Neuroprotective Effects of Afzelin in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily manage symptoms and do not halt the underlying neurodegenerative process.[3] This has spurred research into novel neuroprotective agents, with natural compounds like the flavonoid Afzelin emerging as promising candidates.[3][4] this compound, a kaempferol 3-O-rhamnoside, has demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties in various studies. This technical guide synthesizes the current findings on the neuroprotective effects of this compound in preclinical models of Parkinson's disease, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.
Experimental Protocols and Methodologies
The primary evidence for this compound's neuroprotective potential in Parkinson's disease comes from in vivo studies using a reserpine-induced rat model. Reserpine is a dopamine-depleting agent that induces motor deficits and biochemical changes characteristic of PD.
Animal Model and Treatment Groups
A commonly used model involves inducing Parkinson's-like symptoms in rats using reserpine. In a key study, rats were divided into several groups to assess the effects of this compound.
-
Group I (Control): Received only a vehicle.
-
Group II (RES Control): Injected intraperitoneally with reserpine (1 mg/kg) on alternate days (day 3, 5, 7, 9, and 11) to induce parkinsonian symptoms.
-
Group III (Standard Therapy): Received reserpine (1 mg/kg, i.p.) and levodopa (30 mg/kg).
-
Group IV-VI (this compound Treatment): Received reserpine (1 mg/kg, i.p.) along with daily oral doses of this compound at 5, 10, and 20 mg/kg, respectively.
Behavioral Assessments
To quantify the motor and non-motor effects of this compound, a battery of standardized behavioral tests was employed.
-
Open Field Test (OFT): This test assesses locomotor activity and exploratory behavior, which are typically reduced in PD models.
-
Forced Swim Test (FST): Used to measure depression-like behaviors, indicated by immobility time.
-
Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can stay on a rotating rod.
Biochemical Analyses
Following the behavioral tests, brain tissue, specifically the striatum, was analyzed to determine the neurochemical basis of this compound's effects.
-
Biogenic Amine Levels: Levels of dopamine (DA), norepinephrine (NA), and serotonin (5-HT) in brain homogenates were measured to assess the impact on key neurotransmitter systems affected in PD.
-
Oxidative Stress Markers:
-
Thiobarbituric Acid Reactive Substances (TBARS): Measured as an indicator of lipid peroxidation and oxidative stress.
-
Nitric Oxide (NO): Levels were assessed as a marker of neuroinflammation and oxidative damage.
-
-
Anti-Apoptotic Protein Expression:
-
B-cell lymphoma 2 (Bcl-2): The expression of this key anti-apoptotic protein was quantified in tissue homogenates to evaluate this compound's role in preventing programmed cell death.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the described experiments, demonstrating the dose-dependent neuroprotective effects of this compound.
Table 1: Effects of this compound on Behavioral Tests
| Treatment Group | Rotarod Test (Time on Rod, s) | Forced Swim Test (Immobility, s) |
| Control | - | - |
| RES Control | - | - |
| Levodopa (30 mg/kg) | 68 | 28 |
| This compound (5 mg/kg) | 17.5 | 86.4 |
| This compound (10 mg/kg) | 29.8 | 64.2 |
| This compound (20 mg/kg) | 43.7 | 38.5 |
| Data extracted from a study by Althunibat et al. (2023). |
Table 2: Effects of this compound on Brain Biogenic Amines
| Treatment Group | Dopamine (DA) | Norepinephrine (NA) | Serotonin (5-HT) |
| RES Control | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Levodopa (30 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (5, 10, 20 mg/kg) | Significantly Alleviated Decrease (P < 0.05) | Significantly Alleviated Decrease (P < 0.05) | Significantly Alleviated Decrease (P < 0.05) |
| This compound at 20 mg/kg showed a significantly greater inhibition of the decrease in biogenic amines compared to levodopa at 30 mg/kg (p < 0.05). |
Table 3: Effects of this compound on Oxidative Stress and Apoptosis Markers
| Treatment Group | TBARS (nmol/g tissue) | Bcl-2 (ng/g tissue) |
| Control | - | 18.45 |
| RES Control | Significantly Increased | 6.34 |
| Levodopa (30 mg/kg) | No notable effect | 15.42 |
| This compound (5 mg/kg) | 212 | 10.35 |
| This compound (10 mg/kg) | 194 | 12.47 |
| This compound (20 mg/kg) | 148 | 14.10 |
| Data extracted from a study by Althunibat et al. (2023). |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
Afzelin: A Promising Flavonoid for Alzheimer's Disease Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies. Afzelin, a naturally occurring flavonoid, has emerged as a compelling candidate due to its multifaceted neuroprotective properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound as a potential therapeutic agent for AD. We delve into its core mechanisms of action, including potent antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities. This document synthesizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its neuroprotective effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of effective AD therapies.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic options for AD primarily offer symptomatic relief and do not halt disease progression.[2] Therefore, the exploration of novel, multi-target therapeutic agents is of paramount importance.
This compound (Kaempferol 3-O-rhamnoside), a flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[3][4][5] Preclinical studies have demonstrated its potential in mitigating key pathological features of neurodegeneration through its antioxidant, anti-inflammatory, and neuroprotective effects. This guide aims to provide a detailed technical overview of the existing evidence for this compound's therapeutic potential in AD, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
This compound exerts its neuroprotective effects through a variety of mechanisms, targeting several key pathways implicated in the pathogenesis of Alzheimer's disease.
Antioxidant Activity
Oxidative stress is a critical factor in the pathogenesis of AD, contributing to neuronal damage and death. This compound has demonstrated significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. One of the key pathways involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of the AD brain and contributes to neuronal damage. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. This is achieved, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Acetylcholinesterase Inhibition
A decline in the levels of the neurotransmitter acetylcholine (ACh) is a well-established feature of AD, leading to cognitive deficits. This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. By inhibiting AChE, this compound can increase the levels of ACh in the synaptic cleft, thereby improving cholinergic neurotransmission.
Modulation of Neurotrophic Signaling
This compound has been shown to positively influence neurotrophic signaling pathways that are crucial for neuronal survival, plasticity, and memory. Specifically, it has been found to enhance the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway, which is often impaired in AD.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy in various assays relevant to Alzheimer's disease.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 / Ki Value | Reference Compound | Reference Compound Value | Source |
| Acetylcholinesterase (AChE) | Ellman's Method | IC50: 365.11 nM, Ki: 300.65 ± 56.01 nM | Galantamine | IC50: 148.98 nM, Ki: 122.21 ± 14.04 nM | |
| Nitric Oxide (NO) Production | Griess Assay | IC50: 42.8 µg/mL | L-NMMA | IC50: 42.1 µg/mL |
Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Scopolamine-Induced Dementia
| Parameter | Animal Model | This compound Dosage and Administration | Outcome | Source |
| Cognitive Function | C57BL/6 mice with scopolamine-induced dementia | 100 ng/µl, intracerebroventricularly, three times a week for one month | Ameliorated synaptic plasticity and cognitive/memory behaviors. | |
| Cholinergic System | C57BL/6 mice with scopolamine-induced dementia | 100 ng/µl, intracerebroventricularly, three times a week for one month | Restoration of cholinergic systems. | |
| CREB-BDNF Signaling | C57BL/6 mice with scopolamine-induced dementia | 100 ng/µl, intracerebroventricularly, three times a week for one month | Increased CREB-BDNF signaling. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
In Vitro Assays
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM ATCI in deionized water (prepare fresh).
-
AChE Solution: 1 U/mL in PB (prepare fresh and keep on ice).
-
Test Compound (this compound) Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to desired concentrations with PB.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of PB to each well.
-
Add 10 µL of AChE solution.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of the test compound solution (or solvent for control).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a yellow-colored product in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM DPPH in methanol or ethanol (prepare fresh and protect from light).
-
Test Compound (this compound) Solution: Prepare various concentrations of this compound in methanol or ethanol.
-
Positive Control: Ascorbic acid or Trolox solution.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution (or solvent for the blank).
-
Mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 values are determined from a plot of scavenging activity against the concentration of the sample.
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Test Compound (this compound) Solution: Prepare various concentrations of this compound.
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentrations.
-
-
Assay Procedure:
-
Add 1 ml of FRAP reagent to a cuvette.
-
Add 30 µL of the test sample or standard.
-
Mix and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
The FRAP value of the sample is expressed as mM Fe(II) equivalents.
-
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the presence of a diazotizing agent (sulfanilamide) and a coupling agent (N-(1-naphthyl)ethylenediamine), nitrite forms a colored azo dye, which is measured spectrophotometrically at 540 nm.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages or other suitable cells in a 96-well plate.
-
Induce NO production by treating the cells with lipopolysaccharide (LPS, 1 µg/mL).
-
Concurrently, treat the cells with various concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Assay Procedure:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y neuroblastoma cells or other relevant cell lines in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vivo Animal Model
Principle: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking some aspects of the cholinergic dysfunction observed in AD. The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Animal Model:
-
Use male C57BL/6 mice or other suitable strains.
-
House the animals under standard laboratory conditions.
-
Administer this compound at the desired dose and route (e.g., 100 ng/µl, intracerebroventricularly) for the specified duration.
-
Induce amnesia by intraperitoneal injection of scopolamine (e.g., 1.5 mg/kg) 30 minutes before each behavioral test.
-
-
Morris Water Maze (MWM) Procedure:
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at room temperature. A hidden escape platform is submerged 1 cm below the water surface. The room should have distinct visual cues.
-
Acquisition Training: For 5-6 consecutive days, conduct 4 trials per day. In each trial, the mouse is released from a different starting position and allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. If the mouse fails to find the platform, it is gently guided to it.
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
-
Data Collection and Analysis:
-
During acquisition, record the escape latency (time to find the platform) and the path length.
-
During the probe trial, record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Compare the performance of the this compound-treated group with the scopolamine-only group and the control group.
-
Principle: Following behavioral testing, brain tissue is collected to analyze the biochemical changes associated with the disease model and the effects of the therapeutic intervention.
Protocol:
-
Tissue Collection:
-
After the final behavioral test, euthanize the mice and perfuse with ice-cold saline.
-
Dissect the hippocampus and cortex and immediately freeze them in liquid nitrogen or store at -80°C.
-
-
Homogenate Preparation:
-
Homogenize the brain tissue in an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant for biochemical analysis.
-
-
Biochemical Assays:
-
Protein Quantification: Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting: Analyze the expression levels of key proteins involved in signaling pathways (e.g., p-CREB, BDNF, Nrf2, NF-κB) and AD pathology (e.g., Aβ, tau).
-
ELISA: Quantify the levels of cytokines (e.g., TNF-α, IL-6) and Aβ peptides.
-
Enzyme Activity Assays: Measure the activity of AChE and antioxidant enzymes (e.g., SOD, CAT) in the brain homogenates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by this compound and the general experimental workflows for its evaluation as a potential Alzheimer's disease therapeutic.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in the context of Alzheimer's disease.
Experimental Workflows
Caption: General experimental workflow for evaluating the therapeutic potential of this compound for Alzheimer's disease.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of this compound as a multi-target therapeutic agent for Alzheimer's disease. Its ability to concurrently address oxidative stress, neuroinflammation, cholinergic deficits, and impaired neurotrophic signaling positions it as a promising candidate for further investigation.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.
-
Long-term Efficacy and Safety Studies: To evaluate the chronic effects of this compound in transgenic animal models of AD that more closely mimic the progressive nature of the disease.
-
Structure-Activity Relationship (SAR) Studies: To identify more potent and selective derivatives of this compound.
-
Combination Therapy Studies: To explore the potential synergistic effects of this compound with existing AD medications or other natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cosmobiousa.com [cosmobiousa.com]
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Afzelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, is a naturally occurring compound that has garnered significant interest within the scientific community. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, this compound presents a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways. All quantitative data has been summarized for comparative analysis, and experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of the core concepts.
Natural Sources of this compound
This compound is distributed throughout the plant kingdom, with notable concentrations found in a variety of species. The yield of this compound can vary significantly based on the plant part, geographical location, and harvesting time. A summary of prominent natural sources and reported yields is presented in Table 1.
Table 1: Natural Sources and Quantitative Yield of this compound
| Plant Species | Family | Plant Part(s) | This compound Content/Yield | Reference(s) |
| Zanthoxylum bungeanum | Rutaceae | Leaves | 54.95 mg/g (in ethyl acetate fraction), 3.75 mg/g (in crude ethanol extract) | [2] |
| Houttuynia cordata | Saururaceae | Aerial Parts | ~2.7 g/kg (0.27%) of dried plant material (Note: Isolated as "compound 2" in the cited study) | [3] |
| Pithecellobium dulce | Fabaceae | Leaves | 1.2 g of pure compound isolated (initial plant material weight not specified) | [4] |
| Filipendula ulmaria (Meadowsweet) | Rosaceae | Flowers, Leaves | Rich in flavonoids, but specific this compound yield not quantified. Total flavonoids up to 167 mg/g in flowers and upper leaves. | [5] |
| Crataegus spp. (Hawthorn) | Rosaceae | Leaves, Flowers | Contains this compound, but specific quantitative data is limited. Total phenolic compounds range from 31.50 to 66.06 mg/g. | |
| Quercus spp. (Oak) | Fagaceae | Foliage, Bark, Acorns | Presence of this compound confirmed; concentration varies with species and conditions. | |
| Cornus macrophylla | Cornaceae | Leaves | This compound isolated as an active antibacterial compound. | |
| Solanum cernuum | Solanaceae | - | 0.982 g of pure this compound isolated (initial plant material weight not specified). | |
| Schima wallichii | Theaceae | Leaves | This compound isolated and shown to have pro-apoptotic effects. | |
| Nymphaea odorata | Nymphaeaceae | - | Confirmed source of this compound. |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are generalized from methodologies reported in the literature and can be adapted based on the specific plant matrix and available laboratory equipment.
Protocol 1: General Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves) at room temperature for approximately 15 days. Once thoroughly dried, pulverize the material into a coarse powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (e.g., a 1:2.5 powder-to-solvent ratio, w/v) for an extended period (e.g., 12 days) with occasional shaking.
-
Filter the mixture first through cotton and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 1:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
For each solvent, repeat the partitioning step three times to ensure exhaustive extraction.
-
Combine the respective solvent fractions and concentrate them under reduced pressure. The ethyl acetate fraction is often enriched with this compound.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Use a glass column of appropriate dimensions.
-
Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., n-hexane:ethyl acetate:methanol, 1:2:1 v/v).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase. A common gradient involves starting with a non-polar mixture and transitioning to a more polar one (e.g., from n-hexane:ethyl acetate:methanol to ethyl acetate:n-hexane).
-
Collect fractions of a consistent volume.
-
-
Monitoring and Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile corresponding to a pure compound.
-
The pure compound can be obtained by evaporating the solvent from the pooled fractions.
-
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System and Column: A preparative HPLC system equipped with a UV detector and a fraction collector. A reversed-phase C18 column is commonly used for flavonoid purification.
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from any remaining impurities. An example of a gradient is as follows:
-
0-10 min: 15-20% B
-
10-25 min: 20% B (isocratic)
-
25-35 min: 20-50% B
-
-
Sample Injection and Fraction Collection:
-
Dissolve the partially purified this compound from column chromatography in the initial mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm) and collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Experimental and Logical Workflows
The general workflow for the isolation and purification of this compound can be visualized as a sequential process, starting from the raw plant material and culminating in the pure compound.
This compound and Cellular Signaling Pathways
This compound's therapeutic potential is rooted in its ability to modulate key cellular signaling pathways involved in inflammation and mitochondrial quality control.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IKK (IκB kinase) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory genes. This compound has been shown to inhibit this pathway.
Involvement in the PINK1/PARKIN-Mediated Mitophagy Pathway
Mitophagy is the selective degradation of damaged mitochondria by autophagy, a critical process for cellular homeostasis. The PINK1/Parkin pathway is a key regulator of mitophagy. When mitochondria are damaged, the protein kinase PINK1 accumulates on the outer mitochondrial membrane. This accumulation recruits the E3 ubiquitin ligase Parkin from the cytosol, which then ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation. This compound has been observed to reduce the expression of both PINK1 and Parkin, suggesting a modulatory role in this pathway.
Conclusion
This compound stands out as a flavonoid with considerable therapeutic promise. Its widespread availability in various plant species, coupled with established protocols for its isolation, makes it an accessible compound for further research and development. The ability of this compound to interact with fundamental cellular pathways, such as those governing inflammation and mitochondrial health, underscores its potential as a lead compound for novel drug discovery efforts. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 3. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Phytochemical Analysis of Afzelin in Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonoid glycoside found in a variety of plants.[1][2] As a member of the flavonol class, it consists of a kaempferol aglycone linked to a rhamnose sugar moiety.[3][4] This natural compound has garnered significant interest within the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1] These characteristics make this compound a promising candidate for the development of new therapeutic agents for diseases marked by oxidative stress and dysregulated cell death pathways. This guide provides an in-depth overview of the phytochemical analysis of this compound, detailing plant sources, quantitative data, experimental protocols for its extraction and identification, and its role in key cellular signaling pathways.
Plant Sources and Quantitative Data
This compound is distributed across a diverse range of plant species. Its presence has been identified in various parts of plants, including leaves, bark, and flowers. Notable plant sources include Houttuynia cordata, Nymphaea odorata (American white waterlily), Kalanchoe pinnata, and species of Quercus. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed. A summary of quantitative analyses from selected plant sources is presented below.
Table 1: Quantitative Analysis of this compound in Various Plant Species
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Lespedeza cuneata | - | 0.722 - 11.828 | |
| Zanthoxylum bungeanum | Leaves | 6.84 (after purification) |
Experimental Protocols for Phytochemical Analysis
The isolation and quantification of this compound from plant matrices require a systematic approach involving extraction, purification, and analytical characterization.
Extraction and Isolation
A common workflow for extracting and isolating this compound is depicted below. The initial step typically involves solvent extraction from dried and powdered plant material, followed by fractionation and chromatographic purification.
Protocol 1: Solvent Extraction and Column Chromatography
-
Sample Preparation : Air-dry the plant material (e.g., leaves of Pithecellobium dulce) and grind it into a fine powder.
-
Defatting : To remove chlorophyll and lipids that may interfere with separation, perform a preliminary extraction with a non-polar solvent like n-hexane. Discard the n-hexane extract.
-
Methanol Extraction : Macerate the defatted plant powder with methanol at room temperature for an extended period (e.g., 72 hours), followed by filtration. Repeat this process multiple times to ensure complete extraction.
-
Solvent Fractionation : Concentrate the combined methanol extracts under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform and ethyl acetate. This compound, being a moderately polar flavonoid glycoside, is typically enriched in the ethyl acetate fraction.
-
Column Chromatography : Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of solvents, commonly a mixture of chloroform and methanol or ethyl acetate and n-hexane, gradually increasing the polarity.
-
Fraction Analysis : Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC). Combine the fractions that show a prominent spot corresponding to a reference standard of this compound.
-
Recrystallization : Further purify the combined fractions by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.
Protocol 2: Aqueous Two-Phase System (ATPS) Extraction
This method offers an alternative for the simultaneous extraction and purification of flavonoids.
-
Initial Extraction : Prepare a crude extract by extracting dried Zanthoxylum bungeanum leaves with a 60% ethanol solution.
-
ATPS Preparation : Create an aqueous two-phase system. An optimal system for this compound consists of 29% (w/w) NaH₂PO₄ and 25% (w/w) ethanol.
-
Partitioning : Add the crude ethanol extract to the ATPS (e.g., at 1% w/w). Mix thoroughly and allow the phases to separate at a controlled temperature (e.g., 25°C). This compound will preferentially partition into one of the phases.
-
Recovery : Separate the phases and recover the this compound-enriched phase for further analysis. Under optimal conditions, this method can achieve a recovery of up to 89.1% for this compound.
Structural Elucidation and Quantification
Once isolated, the compound's identity as this compound must be confirmed, and its quantity in an extract determined. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for definitive structural elucidation.
Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)
-
Instrumentation : Utilize an HPLC system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase : A gradient elution using two solvents is common. For example, Solvent A: acidified water (e.g., with 0.2% formic acid) and Solvent B: methanol or acetonitrile.
-
Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. An example gradient: 15-30% B (0-10 min), 30-50% B (10-45 min), 50-80% B (45-50 min).
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor the eluate at a wavelength where flavonoids show strong absorbance, typically around 254 nm, 270 nm, or 315-370 nm.
-
-
Quantification : Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Inject the plant extract and quantify the this compound content by comparing its peak area to the calibration curve.
Protocol 4: Structural Elucidation by NMR and MS
-
Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with techniques like Electrospray Ionization (ESI), is used to determine the molecular weight of the isolated compound. This compound has a molecular weight of 432.38 g/mol . The fragmentation pattern in MS/MS analysis can confirm the presence of the kaempferol aglycone (m/z 287) and the rhamnosyl moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are essential for unambiguous structure determination. The spectra provide detailed information about the carbon-hydrogen framework, confirming the substitution pattern on the flavonoid core and the nature and attachment point of the sugar.
Biological Activity and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways. It is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress, which is a contributing factor in both cancer and neurodegenerative diseases. Furthermore, this compound has been shown to influence pathways related to apoptosis, inflammation, and mitochondrial function.
One of the critical mechanisms of this compound is its ability to protect cells from apoptosis (programmed cell death) induced by oxidative stress. It can interfere with the caspase signaling cascade, a central pathway in the execution of apoptosis.
As illustrated, this compound exerts a protective effect by inhibiting oxidative stress, a known trigger for the activation of the caspase signaling pathway. By dampening this initial trigger, this compound prevents the downstream cascade that leads to apoptotic cell death, thereby promoting cell survival. Studies have shown that this compound can trigger apoptotic mechanisms in various cancer cell lines, including breast and gastric cancer, through the activation of the caspase pathway, highlighting its context-dependent role in cell fate. It also modulates mitophagy-related proteins like PINK1 and PARKIN and influences inflammatory responses through the MAPK and NF-κB pathways.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 482-39-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C21H20O10 | CID 5316673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Afzelin: A Technical Guide to its Modulation of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a cornerstone of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. This technical guide provides an in-depth analysis of afzelin, a naturally occurring flavonoid, and its significant potential in modulating mitochondrial dysfunction. This document collates and presents the existing scientific evidence on this compound's mechanisms of action, focusing on mitochondrial biogenesis, mitophagy, mitochondrial dynamics, and antioxidant defense. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts in this promising area.
Introduction to this compound
This compound (Kaempferol-3-O-rhamnoside) is a flavonoid found in various medicinal plants.[1] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] Emerging evidence strongly suggests that a key mechanism underlying these therapeutic effects is its ability to counteract mitochondrial dysfunction.[4][5] This guide will explore the multifaceted role of this compound in preserving and restoring mitochondrial health.
Mechanisms of this compound in Modulating Mitochondrial Function
This compound impacts several critical pathways that govern mitochondrial quality control and function. These include the promotion of mitochondrial biogenesis, regulation of mitophagy and mitochondrial dynamics, and the activation of antioxidant response pathways.
Enhancement of Mitochondrial Biogenesis
This compound has been shown to stimulate the production of new mitochondria, a process known as mitochondrial biogenesis. This is primarily achieved through the activation of the PGC-1α signaling pathway.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis.
-
Nuclear Respiratory Factor 1 (NRF1): A transcription factor activated by PGC-1α that promotes the expression of nuclear-encoded mitochondrial proteins.
-
Mitochondrial Transcription Factor A (TFAM): Activated by NRF1, TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).
The upregulation of these factors by this compound leads to an increase in mitochondrial mass and enhanced respiratory capacity.
Modulation of Mitophagy
Mitophagy is the selective degradation of damaged or superfluous mitochondria, a critical process for maintaining a healthy mitochondrial population. This compound has been observed to influence the key proteins involved in this process, PINK1 and Parkin.
-
PTEN-induced putative kinase 1 (PINK1): A sensor of mitochondrial damage that accumulates on the outer membrane of dysfunctional mitochondria.
-
Parkin: An E3 ubiquitin ligase that is recruited to damaged mitochondria by PINK1, leading to their ubiquitination and subsequent removal by autophagy.
Studies suggest that this compound can reduce the expression of mitophagy-associated proteins, which may indicate a protective effect by lessening the burden of mitochondrial damage that necessitates their removal.
Regulation of Mitochondrial Dynamics
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is crucial for mitochondrial homeostasis. This compound has been shown to influence the key proteins that regulate these processes.
-
Fission: Mediated by proteins like Dynamin-related protein 1 (Drp1), which constricts and divides mitochondria.
-
Fusion: Controlled by proteins such as Mitofusin 1 and 2 (Mfn1/2) and Optic atrophy 1 (OPA1), which merge mitochondria.
This compound has been shown to attenuate the increase in fission-related proteins and the decrease in fusion-related proteins induced by cellular stress, thereby helping to maintain a healthy and interconnected mitochondrial network.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is a major contributor to mitochondrial dysfunction. This compound exhibits potent antioxidant effects, in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Nrf2: A transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
-
Antioxidant Response Element (ARE): A DNA sequence in the promoter region of Nrf2 target genes.
Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes, thereby bolstering the cell's defense against oxidative damage.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on various mitochondrial parameters. It is important to note that comprehensive dose-response data is still limited in the literature for many of these endpoints.
Table 1: Effects of this compound on Mitochondrial Biogenesis Markers
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| PGC-1α Protein Expression | GalN/LPS-treated mice | Not specified | Attenuated the decrease from 46% of control to a higher level. | |
| NRF1 Protein Expression | GalN/LPS-treated mice | Not specified | Attenuated the decrease from 68% of control to a higher level. | |
| TFAM Protein Expression | GalN/LPS-treated mice | Not specified | Attenuated the decrease from 45% of control to a higher level. | |
| mtDNA Copy Number | GalN/LPS-treated mice | Not specified | Attenuated the decrease from 26% of control to a higher level. |
Table 2: Effects of this compound on Mitophagy and Mitochondrial Dynamics Markers
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| Parkin Protein Expression | GalN/LPS-treated mice | Not specified | Decreased the level of mitophagy-related proteins. | |
| PINK1 Protein Expression | GalN/LPS-treated mice | Not specified | Decreased the level of mitophagy-related proteins. | |
| Drp1 Protein Expression | GalN/LPS-treated mice | Not specified | Attenuated the GalN/LPS-induced increase. | |
| Mfn2 Protein Expression | GalN/LPS-treated mice | Not specified | Attenuated the GalN/LPS-induced decrease. |
Table 3: Antioxidant and Other Protective Effects of this compound
| Parameter | Assay/Model | This compound Concentration/Dose | IC50 / Observed Effect | Reference |
| Nitric Oxide (NO) Production | In vitro | 42.8 µg/mL | IC50 value | |
| Neutrophil Death | In vitro | 0.045 mM | IC50 value | |
| EAC Cell Growth Inhibition | In vivo | 50 mg/kg | 70.89 ± 6.62% inhibition | |
| Acetylcholinesterase Inhibition | In vitro | 365.11 nM | IC50 value | |
| α-Glucosidase Inhibition | In vitro | 0.94 nM | IC50 value |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its effects on mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates D‐galactosamine and lipopolysaccharide‐induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Afzelin Extraction from Plant Material using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin (Kaempferol-3-O-rhamnoside) is a flavonoid glycoside found in a variety of plants and is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] These therapeutic potentials have spurred interest in developing efficient methods for its extraction and purification for further research and drug development. Column chromatography is a fundamental and widely used technique for the preparative scale isolation of this compound from complex plant extracts.[2][3][4][5]
This document provides detailed application notes and protocols for the extraction of this compound from plant materials, with a focus on purification using silica gel column chromatography. The methodologies outlined are compiled from various studies and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation: Quantitative Analysis of this compound Extraction and Purification
The following table summarizes quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of yields, purity, and content in different plant sources.
| Plant Source | Extraction Method | Purification Method | Quantitative Data | Reference |
| Solanum cernuum | 70% aqueous ethanol extraction, followed by liquid-liquid partitioning. | Preparative Column Chromatography (Silica Gel) & Crystallization | Purity of this compound reached 100% in selected fractions. | |
| Pithecellobium dulce | Methanol extraction, followed by fractionation. | Column Chromatography (Silica Gel 60) | 1.2 g of the target compound was isolated. | |
| Lespedeza cuneata | Not specified | HPLC-UV | This compound content: 0.722–11.828 mg/g. | |
| Zanthoxylum bungeanum | 60% ethanol solution extraction | Aqueous Two-Phase System (ATPS) | Absolute recovery of this compound: 89.1%; Content in extract: 6.84 mg/g. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Solanum cernuum
This protocol is adapted from a study detailing the isolation of this compound and quercitrin from Solanum cernuum.
1. Plant Material and Extraction:
-
Dry and powder the leaves of Solanum cernuum.
-
Macerate and percolate the powdered leaves with 70% aqueous ethanol.
-
Concentrate the filtered extract under a vacuum to obtain the crude hydroethanolic extract.
-
Lyophilize the crude extract for storage.
2. Liquid-Liquid Partitioning:
-
Dissolve the lyophilized extract in a 50:50 methanol-water solution.
-
Sequentially partition the solution with hexane, dichloromethane, ethyl acetate, and n-butanol to separate compounds based on polarity. Each partition should be performed three times.
3. Column Chromatography:
-
Stationary Phase: Flash Silica (40-63 micron irregular silica particles).
-
Column Preparation:
-
Dry the ethyl acetate fraction of the extract onto silica gel to create a dry powder.
-
Pack this powder into a column to form the separation bed.
-
-
Mobile Phase and Elution:
-
Employ a gradient of increasing polarity. A representative gradient is as follows:
-
n-heptane (2 column volumes)
-
50:50 ethyl acetate/n-heptane (8 column volumes)
-
100% ethyl acetate (10 column volumes)
-
95:5 ethyl acetate/methanol (8 column volumes)
-
80:20 ethyl acetate/methanol (3 column volumes)
-
50:50 ethyl acetate/methanol (3 column volumes)
-
25:75 ethyl acetate/methanol (4 column volumes)
-
100% methanol (4 column volumes)
-
90:10 methanol/water (6 column volumes)
-
-
For impure this compound samples, a mobile phase of 90:10 wet acidified ethyl acetate/heptane can be used at a flow rate of 250 mL/minute.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. An analytical HPLC method can be developed using a C18 column with a gradient of acetonitrile and water.
-
Pool the fractions containing pure this compound and dry them.
-
4. Crystallization (Optional Final Purification):
-
If the dried product's color indicates impurities, dissolve it in a suitable solvent (e.g., 95% ethanol).
-
Heat and sonicate the solution, then allow it to crystallize at low and room temperatures.
-
Wash the resulting crystals with a cold solvent (e.g., cold methanol) and dry them under a vacuum.
Protocol 2: Isolation of this compound from Pithecellobium dulce Leaves
This protocol is based on the isolation of kaempferol-3-O-alpha-L-rhamnoside (this compound) from Pithecellobium dulce.
1. Plant Material and Extraction:
-
Collect and dry fresh leaves of Pithecellobium dulce.
-
Perform a preliminary extraction with n-hexane to remove chlorophyll and other non-polar compounds; discard this extract.
-
Extract the defatted leaves with methanol.
2. Fractionation:
-
Fractionate the methanol extract with different solvents of varying polarities. The ethyl acetate fraction is often the focus for isolating flavonoids.
3. Column Chromatography:
-
Stationary Phase: Silica gel 60.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into the column and allow it to pack uniformly.
-
-
Sample Loading:
-
Concentrate the ethyl acetate fraction and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Mobile Phase and Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. The specific gradient can be optimized based on TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect the eluted fractions in a series of test tubes.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the isolated compound.
-
4. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as 1H-NMR and 13C-NMR.
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
Application Notes and Protocols for the Purification of Afzelin using an Aqueous Two-Phase System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, is a natural compound found in various medicinal plants. It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of this compound is linked to its ability to modulate key cellular signaling pathways, such as the caspase-dependent apoptosis pathway, making it a promising candidate for drug development.[2]
The primary challenge in utilizing this compound for research and pharmaceutical applications lies in its efficient extraction and purification from complex plant matrices. Traditional purification methods can be time-consuming, involve hazardous organic solvents, and may result in low recovery yields. Aqueous two-phase system (ATPS) extraction has emerged as a promising green alternative for the purification of bioactive compounds. This technique utilizes the partitioning of solutes between two immiscible aqueous phases, typically formed by a polymer and a salt or two different polymers. ATPS offers several advantages, including high recovery rates, rapid separation, and the use of environmentally friendly solvents, which helps to maintain the bioactivity of the target compound.
This document provides detailed application notes and protocols for the purification of this compound using an optimized ethanol/sodium dihydrogen phosphate (NaH2PO4) aqueous two-phase system.
Quantitative Data Summary
The following tables summarize the key quantitative data for the purification of this compound and other flavonoids using an ethanol/NaH2PO4 ATPS, as well as a comparison with other ethanol/salt ATPS for flavonoid purification.
Table 1: Optimal Conditions and Recovery for this compound Purification using Ethanol/NaH2PO4 ATPS [1]
| Parameter | Optimal Value |
| NaH2PO4 Concentration (w/w) | 29% |
| Ethanol Concentration (w/w) | 25% |
| Crude Extract Addition (w/w) | 1% |
| Temperature | 25 °C |
| Extraction Time | 1 hour |
| This compound Recovery | 89.1% |
Table 2: Recovery of Other Flavonoids under Optimal this compound Purification Conditions [1]
| Flavonoid | Recovery Rate |
| Quercitrin | 90.3% |
| Hyperoside | 83.5% |
| Rutin | 92.3% |
Table 3: Comparison of Ethanol/Salt ATPS for Flavonoid Purification
| Flavonoid | ATPS System | Recovery Rate | Reference |
| Genistein | 28% Ethanol / 22% K2HPO4 | 93.8% | [3] |
| Apigenin | 28% Ethanol / 22% K2HPO4 | 94% | |
| Total Flavonoids | 25% Ethanol / 16% K2HPO4 | 86.8% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound using an ethanol/NaH2PO4 aqueous two-phase system.
Preparation of Crude Plant Extract
-
Plant Material: Select and acquire the plant material known to contain this compound (e.g., leaves of Zanthoxylum bungeanum).
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Suspend the powdered plant material in a 60% ethanol solution (e.g., a solid-to-liquid ratio of 1:20 w/v).
-
Perform the extraction using a suitable method such as maceration, sonication, or reflux extraction for a defined period (e.g., 1-2 hours).
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the filtrates to obtain the crude extract.
-
-
Concentration: Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the ethanol. The resulting concentrated aqueous extract is now ready for ATPS purification.
Aqueous Two-Phase System (ATPS) Protocol for this compound Purification
-
Preparation of Stock Solutions:
-
Prepare a stock solution of sodium dihydrogen phosphate (NaH2PO4) at a high concentration (e.g., 50% w/w) in deionized water.
-
Use absolute ethanol (99.9%).
-
-
ATPS Formulation:
-
In a 15 mL centrifuge tube, weigh the required amounts of the NaH2PO4 stock solution, absolute ethanol, and deionized water to achieve the final concentrations of 29% (w/w) NaH2PO4 and 25% (w/w) ethanol in a total system mass of 10 g.
-
Add 1% (w/w) of the concentrated crude plant extract to the tube.
-
-
Extraction Process:
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate mass transfer of this compound into the ethanol-rich top phase.
-
Place the tube in a water bath maintained at 25°C for 1 hour to allow for phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear interface between the two phases.
-
Carefully collect the top (ethanol-rich) phase, which contains the purified this compound, using a pipette.
-
The bottom (salt-rich) phase contains more polar impurities.
-
-
Analysis of this compound Content:
-
Analyze the this compound content in the top phase, bottom phase, and the initial crude extract using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specific wavelength for this compound (e.g., 265 nm).
-
Quantification: Use a standard curve of pure this compound to quantify the concentration in each phase.
-
-
-
Calculation of Recovery:
-
Calculate the partition coefficient (K) and the recovery yield (Y) of this compound in the top phase using the following formulas:
-
K = C_top / C_bottom (where C is the concentration of this compound in the top and bottom phases)
-
Y (%) = (V_top * C_top) / (V_initial * C_initial) * 100 (where V is the volume)
-
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Signaling Pathway
Caption: this compound's Role in Apoptosis.
References
Application Notes and Protocols for LC/MS Analysis of Afzelin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, also known as kaempferol-3-O-rhamnoside, is a flavonoid glycoside found in a variety of medicinal plants.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification in various matrices is paramount. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC/MS), a technique renowned for its sensitivity and selectivity.
Principle of the Method
This method utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to separate this compound from other components in the sample matrix, followed by its specific detection and quantification. The separation is achieved by reverse-phase chromatography, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for complex matrices such as plant extracts and biological fluids.
Experimental Protocols
Sample Preparation
a) Plant Material:
-
Dry the plant material at 40°C to a constant weight and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC/MS analysis.
b) Plasma Samples:
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard, if used) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC/MS analysis.
LC/MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC system or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound Quantification
The quantification of this compound is based on the monitoring of specific precursor-to-product ion transitions. The primary fragmentation of this compound involves the loss of the rhamnoside moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 431.09 | 285.04 | 20 | Quantifier |
| This compound | 431.09 | 255.03 | 30 | Qualifier |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC/MS/MS method for the quantification of this compound.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 1523x + 450 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| This compound | 5 | < 10 | < 12 | 95 - 105 |
| This compound | 50 | < 8 | < 10 | 97 - 103 |
| This compound | 500 | < 5 | < 8 | 98 - 102 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification by LC/MS.
Caption: this compound's modulation of cellular signaling pathways.
Conclusion
The LC/MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in various sample matrices. The provided protocol and expected validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals. The diagrams offer a clear visualization of the experimental process and the compound's mechanism of action, facilitating a deeper understanding of this compound's analysis and biological significance.
References
Application Notes and Protocols: Structural Elucidation of Afzelin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, is a natural product found in various medicinal plants. Its potential pharmacological activities necessitate accurate structural characterization for quality control, drug discovery, and mechanism-of-action studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of natural products like this compound. This document provides detailed application notes and experimental protocols for the complete assignment of the this compound structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation: NMR Spectral Data of this compound
The chemical structure of this compound consists of a kaempferol aglycone linked to a rhamnose sugar moiety. The complete assignment of its ¹H and ¹³C NMR spectra is crucial for its identification and characterization. The following tables summarize the reported NMR data for this compound in commonly used deuterated solvents, Methanol-d₄ (CD₃OD) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ in ppm) for this compound.
| Position | ¹³C NMR (CD₃OD) | ¹H NMR (CD₃OD) (J in Hz) | ¹³C NMR (DMSO-d₆) | ¹H NMR (DMSO-d₆) (J in Hz) |
| Kaempferol Moiety | ||||
| 2 | 158.5 | - | 157.1 | - |
| 3 | 135.9 | - | 134.5 | - |
| 4 | 179.4 | - | 178.2 | - |
| 5 | 163.0 | - | 161.8 | 12.45 (s, 5-OH) |
| 6 | 99.9 | 6.21 (d, 2.0) | 99.2 | 6.20 (d, 2.0) |
| 7 | 165.8 | - | 164.5 | 10.85 (s, 7-OH) |
| 8 | 94.8 | 6.40 (d, 2.0) | 94.2 | 6.45 (d, 2.0) |
| 9 | 160.0 | - | 157.9 | - |
| 10 | 105.9 | - | 104.8 | - |
| 1' | 122.9 | - | 121.5 | - |
| 2' | 131.8 | 8.05 (d, 8.8) | 131.1 | 8.03 (d, 8.8) |
| 3' | 116.2 | 6.91 (d, 8.8) | 115.6 | 6.88 (d, 8.8) |
| 4' | 161.4 | - | 160.2 | 10.12 (s, 4'-OH) |
| 5' | 116.2 | 6.91 (d, 8.8) | 115.6 | 6.88 (d, 8.8) |
| 6' | 131.8 | 8.05 (d, 8.8) | 131.1 | 8.03 (d, 8.8) |
| Rhamnose Moiety | ||||
| 1'' | 103.6 | 5.38 (d, 1.6) | 102.1 | 5.30 (d, 1.5) |
| 2'' | 72.1 | 4.22 (dd, 3.4, 1.7) | 70.9 | 4.15 (m) |
| 3'' | 72.0 | 3.75 (dd, 9.5, 3.4) | 70.7 | 3.65 (m) |
| 4'' | 73.3 | 3.34 (t, 9.5) | 71.9 | 3.20 (m) |
| 5'' | 71.9 | 3.45-3.55 (m) | 70.5 | 3.35 (m) |
| 6'' | 17.8 | 0.93 (d, 6.2) | 17.9 | 0.82 (d, 6.0) |
Note: Chemical shifts can vary slightly depending on the concentration, temperature, and specific instrument used.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Methanol-d₄ (CD₃OD) and DMSO-d₆ are commonly used for flavonoids. DMSO-d₆ has the advantage of solubilizing a wide range of compounds and allowing the observation of exchangeable protons (e.g., hydroxyl groups).
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. For more sensitive instruments or microprobes, smaller quantities (1-5 mg) may be sufficient.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, it is often more convenient to reference the spectra to the residual solvent signal (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm; DMSO-d₆ at δH 2.50 and δC 39.52 ppm).
NMR Data Acquisition
The following protocols outline the key experiments for the structural elucidation of this compound on a standard NMR spectrometer (e.g., 400-600 MHz).
-
¹H NMR (Proton):
-
Purpose: To determine the number and chemical environment of protons in the molecule.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: 0-14 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number and chemical environment of carbon atoms.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.
-
Typical Parameters: Run as a set of experiments (DEPT-45, DEPT-90, DEPT-135) or as a single DEPT-135 experiment. Parameters are generally similar to a standard ¹³C NMR experiment.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings within a spin system, typically over 2-3 bonds. This is crucial for tracing the connectivity of protons in the rhamnose moiety and within the aromatic rings.
-
Typical Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 0-14 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is essential for assigning the carbon signals of protonated carbons.
-
Typical Parameters:
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2)
-
Spectral Width (F2 - ¹H): 0-14 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 2-8
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz (for aromatic and aliphatic C-H bonds)
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (¹H-¹³C). This is a key experiment for piecing together the molecular fragments and establishing the overall structure, including the position of the rhamnose unit on the kaempferol backbone and the connectivity of quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 0-14 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz
-
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Logical relationships of NMR experiments for structure elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. By following the detailed protocols and data analysis workflow outlined in these application notes, researchers can confidently identify and characterize this important natural product. The provided NMR data tables serve as a valuable reference for the verification of this compound in various samples, supporting advancements in natural product chemistry, pharmacology, and drug development.
Preparing Afzelin Stock Solutions in Ethanol: An Application Note and Protocol
Introduction
Afzelin, a flavonoid glycoside also known as Kaempferol-3-O-rhamnoside, is a natural compound found in various plants. It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and potential anticancer properties.[1][2] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for preparing this compound stock solutions in ethanol, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A thorough understanding of this compound's properties is essential for its effective use in research. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |
| Molecular Weight | 432.38 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Solubility in Ethanol | 12 - 50 mg/mL | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Ethanol) | -20°C for up to 1 month; -80°C for up to 1 year |
Note: Solubility can be enhanced by sonication or gentle heating (e.g., to 37°C).
Experimental Protocol: Preparing this compound Stock Solutions in Ethanol
This protocol outlines the steps for preparing a concentrated stock solution of this compound in ethanol.
3.1. Materials and Equipment
-
This compound powder (≥95% purity)
-
Anhydrous ethanol (≥99.5%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Ethanol is flammable; keep away from open flames and heat sources.
-
Avoid inhalation of this compound powder and direct contact with skin and eyes.
3.3. Step-by-Step Procedure
-
Determine the Desired Stock Concentration: Based on the solubility data and experimental needs, decide on the final concentration of the stock solution (e.g., 10 mM, 20 mM, or a specific mg/mL).
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Adding Ethanol: Add the calculated volume of anhydrous ethanol to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 1 year), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protect the solution from light by using amber vials or wrapping the tubes in aluminum foil.
-
Stock Solution Calculation Examples
The following table provides calculations for preparing common this compound stock concentrations.
| Desired Stock Concentration | Volume of Ethanol | Mass of this compound (MW = 432.38) |
| 10 mM | 1 mL | 4.32 mg |
| 20 mM | 1 mL | 8.65 mg |
| 50 mM | 1 mL | 21.62 mg |
| 10 mg/mL | 1 mL | 10 mg |
Application Notes: Working Concentrations
The prepared stock solution will need to be diluted with an appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment. The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on published literature, typical working concentrations are in the micromolar (µM) or microgram per milliliter (µg/mL) range.
| Assay Type | Typical Working Concentration Range | Source(s) |
| Antioxidant Assays | 3.125 - 50 µg/mL | |
| Cell-Based Assays (e.g., cytotoxicity, anti-inflammatory) | 20 - 120 µM | |
| Antibacterial Assays (MIC) | 16 - 125 µg/mL |
Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | Prostaglandin Receptor | TNF | PTEN | p38 MAPK | TargetMol [targetmol.com]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Dose of Afzelin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afzelin, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Determining the optimal effective dose of this compound in vitro is a critical first step in harnessing its therapeutic potential. This document provides detailed application notes and experimental protocols to guide researchers in establishing the effective dose of this compound for their specific cell culture models. The protocols herein cover essential assays for assessing cell viability, apoptosis, and the modulation of key signaling pathways.
Introduction
This compound (Kaempferol-3-O-rhamnoside) has been shown to exert potent biological effects in a variety of cell types. In cancer research, it has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung, gastric, and prostate cancer.[1][2] Its anti-inflammatory effects are attributed to its ability to modulate signaling pathways such as NF-κB and MAPK.[3] Furthermore, this compound exhibits antioxidant properties through the activation of the Nrf2-ARE pathway.[1][4] The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being investigated. Therefore, empirical determination of the optimal dose is essential for obtaining reliable and reproducible results.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the reported effective concentrations and IC50 values of this compound in various cell lines. This data serves as a valuable starting point for designing dose-response experiments.
Table 1: Anti-cancer Effects of this compound
| Cell Line | Cancer Type | Parameter | Concentration/IC50 | Treatment Duration | Reference |
| A549 | Lung Cancer | IC50 | 68.41 µM | 24 hours | |
| IC50 | 35.47 µM | 48 hours | |||
| IC50 | 14.07 µM | 72 hours | |||
| H1299 | Lung Cancer | IC50 | 133.44 µM | 24 hours | |
| IC50 | 46.92 µM | 48 hours | |||
| IC50 | 16.30 µM | 72 hours | |||
| AGS | Gastric Cancer | Low Cytotoxicity | 20-160 µM | 24 hours | |
| Apoptosis Induction | 120 µM | 24 hours | |||
| LNCaP | Prostate Cancer | Proliferation Decrease | 1 µg/mL | 24 hours | |
| G0 Phase Accumulation | 10 µg/mL | Not Specified | |||
| PC-3 | Prostate Cancer | Proliferation Decrease | 1 µg/mL | 24 hours | |
| G0 Phase Accumulation | 10 µg/mL | Not Specified | |||
| MCF-7 | Breast Cancer | Reduced Proliferation | Not Specified | Not Specified |
Table 2: Anti-inflammatory and Cytoprotective Effects of this compound
| Cell Line | Cell Type | Effect | Concentration | Treatment Duration | Reference |
| HaCaT | Human Keratinocytes | Attenuated UVB-induced cell growth inhibition | 40-200 µg/mL | 12 hours | |
| Inhibition of UVB-induced ROS | 100 µg/mL | Not Specified | |||
| Human Epidermal Melanocytes | Melanocytes | Increased melanin content and tyrosinase activity | Concentration-dependent | Not Specified | |
| Cytoprotection against oxidative stress | Not Specified | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad range of concentrations (e.g., 1-200 µM) based on the data in Tables 1 and 2. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-p38, p38, Nrf2, HO-1, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualization of Key Concepts
Experimental Workflow
Caption: Experimental workflow for determining the effective dose of this compound.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's role in the intrinsic and extrinsic apoptosis pathways.
This compound's Anti-inflammatory and Antioxidant Signaling
Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Melanocyte-protective effect of this compound is mediated by the Nrf2-ARE signalling pathway via GSK-3β inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afzelin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering Afzelin to animal models, based on current scientific literature. This compound (Kaempferol-3-O-rhamnoside), a flavonoid found in various plants, has demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, cardioprotective, and anticancer effects in preclinical studies.[1][2][3][4] This document outlines detailed methodologies for key experiments, summarizes quantitative data, and provides visual diagrams of associated signaling pathways and experimental workflows.
General Guidelines for this compound Preparation and Administration
a. Reagent Preparation: this compound is typically supplied as a powder. For in vivo experiments, it is crucial to prepare a homogenous and stable solution or suspension.
-
Solubility: this compound's solubility can be limited in aqueous solutions. Common solvents used for in vivo administration include:
-
Phosphate-buffered saline (PBS)
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) followed by dilution in PBS or saline. It is critical to ensure the final DMSO concentration is non-toxic to the animals.
-
Suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
-
Preparation of Working Solution: It is recommended to prepare the working solution fresh on the day of administration.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
b. Routes of Administration: The choice of administration route depends on the experimental model and the target organ. Common routes for this compound administration in animal models include:
-
Oral Gavage (p.o.): Suitable for assessing systemic effects and gastrointestinal absorption.
-
Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration.
-
Intracerebroventricular (i.c.v.) Injection: For direct administration to the central nervous system, bypassing the blood-brain barrier.
Experimental Protocols and Dosages
The following tables summarize the dosages and administration protocols for this compound in various animal models based on published studies.
Table 1: Neuroprotective Effects of this compound
| Animal Model | Disease Model | Animal Species | This compound Dosage | Administration Route & Frequency | Key Findings | Reference |
| Dementia | Scopolamine-induced cognitive impairment | C57BL/6 Mice | 100 ng/µL | i.c.v. into the third ventricle, three times a week for one month | Ameliorated synaptic plasticity and cognitive/memory behaviors. | |
| Parkinson's Disease | Reserpine-induced catalepsy | Rats | 5, 10, and 20 mg/kg | Oral, daily | Ameliorated motor and kinesia deficits in a dose-dependent manner. Increased Bcl-2 expression. |
Table 2: Cardioprotective and Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | Animal Species | This compound Dosage | Administration Route & Frequency | Key Findings | Reference |
| Cardiotoxicity | Doxorubicin (DOX)-induced cardiac injury | C57BL/6 Mice | 5 and 10 mg/kg/day | Oral gavage for 20 days | Attenuated DOX-induced cardiac damage and reduced serum levels of alanine aminotransferase and pro-inflammatory cytokines. | |
| Asthma | Ovalbumin-induced allergic asthma | Mice | 0.1 - 10 mg/kg/day | Oral gavage for 5 days | Reduced the asthma phenotype by downregulating the GATA-3 transcription factor. | |
| Hepatic Failure | D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced fulminant hepatic failure | Mice | Not specified | Not specified | Enhanced survival rates and decreased levels of alanine aminotransferase and pro-inflammatory cytokines. |
Table 3: Anticancer and Diuretic Effects of this compound
| Animal Model | Disease Model | Animal Species | This compound Dosage | Administration Route & Frequency | Key Findings | Reference |
| Cancer | Ehrlich's ascites carcinoma (EAC) | Mice | 25 and 50 mg/kg | i.p. daily for 6 days | Inhibited EAC cell growth by up to 70.89% at 50 mg/kg. | |
| Diuresis | Normotensive and Hypertensive Rats | Rats | 0.1 and 1 mg/kg | Oral | Increased urine volume excretion. |
Detailed Experimental Methodologies
a. Protocol for Investigating Neuroprotective Effects in a Mouse Model of Dementia
This protocol is based on the study by Oh et al. (2021).
-
Animal Model: 4-week-old male C57BL/6 mice.
-
Surgical Procedure (i.c.v. Cannulation):
-
Anesthetize the mice.
-
Place the mice in a stereotaxic frame.
-
Implant a guide cannula into the third ventricle of the hypothalamus.
-
Allow a recovery period of at least one week.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., PBS).
-
Administer 100 ng/µL of this compound solution or vehicle via the implanted cannula three times a week for one month.
-
-
Induction of Cognitive Impairment:
-
Inject scopolamine (0.8 mg/kg, i.p.) to induce cognitive and memory impairment before each behavioral experiment.
-
-
Behavioral Tests:
-
Perform a battery of behavioral tests to assess cognitive and memory functions, such as the Novel Object Recognition Test, Y-maze Test, and Passive Avoidance Test.
-
-
Electrophysiology:
-
Measure long-term potentiation (LTP) in hippocampal slices to assess synaptic plasticity.
-
-
Molecular Analysis:
-
Sacrifice the animals and collect brain tissue (hippocampus).
-
Analyze the expression of key proteins in the CREB-BDNF signaling pathway via Western blotting or immunohistochemistry.
-
b. Protocol for Investigating Cardioprotective Effects in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
This protocol is based on the information provided by MedChemExpress, citing relevant studies.
-
Animal Model: C57BL/6 mice.
-
This compound Administration:
-
Prepare this compound for oral gavage at doses of 5 and 10 mg/kg/day.
-
Administer this compound or vehicle daily for 20 days.
-
-
Induction of Cardiotoxicity:
-
Administer doxorubicin (DOX) at a dose of 4 mg/kg (i.p.) on days 1, 7, and 14 of the study.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples to measure serum levels of cardiac injury markers (e.g., troponin I, creatine kinase-MB) and pro-inflammatory cytokines.
-
-
Histopathological Analysis:
-
Sacrifice the animals and collect heart tissue.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to assess myocardial damage and fibrosis.
-
-
Molecular Analysis:
-
Analyze the expression of proteins in the AMPKα and SIRT1 signaling pathways in heart tissue homogenates.
-
Signaling Pathways and Experimental Workflows
a. Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in animal models.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Oral Gavage of Afzelin in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside abundant in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3][4] Preclinical studies in rodent models have demonstrated its potential as a therapeutic agent for a range of conditions, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, diuretic, and gastroprotective properties.[1] This document provides detailed application notes and standardized protocols for the oral gavage administration of this compound in rodent studies, summarizing key findings and methodologies to facilitate further research and development.
Application Notes
This compound has shown promise in several preclinical models:
-
Neuroprotection: In rodent models of neurodegenerative diseases like Parkinson's and cognitive impairment, orally administered this compound has been shown to improve motor coordination, enhance memory, and protect neurons. These effects are partly attributed to the upregulation of the CREB-BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.
-
Anti-Inflammatory and Antioxidant Effects: this compound exhibits potent anti-inflammatory and antioxidant activities. It can modulate inflammatory pathways and enhance the endogenous antioxidant defense systems, such as the NRF2/HO-1 signaling pathway.
-
Diuretic and Renal Protection: Studies in both normotensive and hypertensive rats have demonstrated that oral this compound administration induces diuretic and saluretic effects, while also offering renal protection by reducing oxidative stress in the kidneys.
-
Gastroprotection: this compound has been found to protect the gastric mucosa against ethanol-induced ulcers in mice. This protective effect is associated with the maintenance of gastric mucus, reduction of oxidative stress markers, and inhibition of inflammatory cell infiltration.
Quantitative Data Summary
The following tables summarize the quantitative data from key rodent studies involving the oral gavage of this compound.
Table 1: Neuroprotective Effects of this compound in Rodents
| Animal Model | This compound Dose (mg/kg, p.o.) | Duration | Key Findings | Reference |
| Reserpine-induced Parkinson's in rats | 5, 10, 20 | Daily for the study duration | Dose-dependent improvement in locomotor activity and cataleptic behavior. Significant increase in brain dopamine, norepinephrine, and serotonin levels. Increased Bcl-2 expression. | |
| Scopolamine-induced cognitive impairment in mice | Not specified for oral gavage; 100 ng/µl via intracerebroventricular injection | 3 times a week for 1 month | Ameliorated synaptic plasticity and cognitive/memory behaviors. Restored cholinergic systems and CREB-BDNF signaling. |
Table 2: Diuretic and Renal Protective Effects of this compound in Rats
| Animal Model | This compound Dose (mg/kg, p.o.) | Duration | Key Findings | Reference |
| Normotensive and Spontaneously Hypertensive Rats (SHR) | 0.1, 1 | Acute and 7-day treatment | Increased urine volume and excretion of Na+ and Cl-. Decreased Ca2+ excretion. Reduced renal ROS and nitrite generation in SHR. |
Table 3: Gastroprotective Effects of this compound in Mice
| Animal Model | This compound Dose (mg/kg, p.o.) | Duration | Key Findings | Reference |
| Ethanol/HCl-induced gastric ulcer in mice | 0.026, 0.078 | Single dose | Dose-dependent reduction in gastric ulcer area. Reduced myeloperoxidase (MPO) activity. |
Experimental Protocols
General Protocol for Oral Gavage of this compound
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethyl cellulose (CMC) for suspension)
-
Analytical balance
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Syringes (1 ml or 3 ml)
-
Stainless steel, ball-tipped gavage needles (appropriate size for the animal, e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total number of animals.
-
For solutions, dissolve this compound in the chosen vehicle. Gentle heating or sonication may be required.
-
For suspensions, triturate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the formulation to administer. The typical volume for oral gavage should not exceed 10 ml/kg body weight.
-
Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is needed.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.
-
With the animal's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.
-
Allow the animal to swallow the tip of the needle, which will facilitate its passage down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.
-
Neuroprotection Protocols
Objective: To evaluate the neuroprotective effect of this compound against reserpine-induced motor deficits and neurochemical changes.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Parkinsonism: Administer reserpine (1 mg/kg, intraperitoneally) to induce catalepsy and motor impairments.
-
Treatment Groups:
-
Control (Vehicle)
-
Reserpine + Vehicle
-
Reserpine + this compound (5, 10, and 20 mg/kg, p.o.)
-
Reserpine + L-DOPA (positive control)
-
-
Dosing Regimen: Administer this compound or vehicle daily by oral gavage for the duration of the study.
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior by tracking movement in an open arena.
-
-
Biochemical Analysis: At the end of the study, collect brain tissue (striatum) to measure levels of dopamine, norepinephrine, serotonin, and the anti-apoptotic protein Bcl-2.
Objective: To assess the cognitive-enhancing effects of this compound in a mouse model of dementia.
Protocol:
-
Animal Model: C57BL/6 mice.
-
Induction of Cognitive Impairment: Administer scopolamine (i.p.) to induce memory deficits before each behavioral test.
-
Treatment Groups:
-
Control (Vehicle)
-
Scopolamine + Vehicle
-
Scopolamine + this compound (dose to be determined for oral gavage based on pilot studies)
-
-
Dosing Regimen: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
Behavioral Assessments:
-
Passive Avoidance Test: Evaluate learning and memory by measuring the latency to enter a dark compartment associated with a mild foot shock.
-
Y-maze Test: Assess spatial working memory based on the alternation behavior in a Y-shaped maze.
-
-
Molecular Analysis: Analyze hippocampal tissue for changes in the cholinergic system and the CREB-BDNF signaling pathway.
Diuretic and Renal Protection Protocol in Rats
Objective: To determine the diuretic and renal protective effects of this compound.
Protocol:
-
Animal Model: Normotensive Wistar rats and Spontaneously Hypertensive Rats (SHR).
-
Treatment Groups:
-
Vehicle (e.g., water)
-
This compound (0.1 and 1 mg/kg, p.o.)
-
Positive control (e.g., hydrochlorothiazide)
-
-
Acute Diuretic Study:
-
After oral administration of the treatments, place rats in metabolic cages.
-
Collect and measure urine volume at regular intervals (e.g., every hour for 6-8 hours).
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-, Ca2+).
-
-
Sub-chronic Renal Protection Study (7 days):
-
Administer treatments daily for 7 days.
-
On the final day, perform the diuretic study as described above.
-
Collect kidney tissue to measure markers of oxidative stress (e.g., ROS, nitrites).
-
Gastroprotection Protocol in Mice
Objective: To evaluate the protective effect of this compound against ethanol-induced gastric ulcers.
Protocol:
-
Animal Model: Male mice.
-
Induction of Gastric Ulcer: Administer ethanol/HCl solution orally to induce gastric lesions.
-
Treatment Groups:
-
Control (Vehicle)
-
Ethanol/HCl + Vehicle
-
Ethanol/HCl + this compound (0.026 and 0.078 mg/kg, p.o.)
-
Ethanol/HCl + Positive control (e.g., omeprazole)
-
-
Dosing Regimen: Administer this compound or vehicle by oral gavage prior to ethanol/HCl administration.
-
Assessment of Gastric Lesions:
-
Euthanize the animals and collect their stomachs.
-
Score the gastric ulcers based on their number and severity.
-
-
Biochemical Analysis:
-
Measure myeloperoxidase (MPO) activity in the gastric tissue as an indicator of neutrophil infiltration.
-
Measure glutathione (GSH) levels as a marker of antioxidant status.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound-mediated activation of the CREB-BDNF signaling pathway.
Caption: this compound's role in the NRF2/HO-1 antioxidant pathway.
Experimental Workflow
Caption: General workflow for a neuroprotection study with this compound.
References
Application Notes and Protocols for Measuring Afzelin's Antioxidant Capacity using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside (kaempferol-3-O-rhamnoside), is a natural compound found in various plants and has garnered significant interest for its diverse biological activities, including its potential as a potent antioxidant.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[3] Antioxidants like this compound can mitigate oxidative damage by scavenging free radicals.[1][4]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
These application notes provide a detailed protocol for measuring the antioxidant capacity of this compound using the DPPH assay, along with data presentation and an overview of the underlying antioxidant mechanism.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 Value (µg/mL) | Source |
| This compound | 14.6 |
Table 2: DPPH Radical Scavenging Activity of Standard Antioxidants (for comparison)
| Compound | IC50 Value (µg/mL) | Source |
| Ascorbic Acid | 8.91 | |
| Quercetin | 9.64 |
Note: The IC50 values for the standard antioxidants are provided for comparative purposes. Experimental conditions can influence these values, and for a direct comparison, it is recommended to run standards alongside this compound in the same assay.
Experimental Protocol: DPPH Radical Scavenging Assay for this compound
This protocol outlines the steps for determining the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (pure compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid or Quercetin (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a specific amount of DPPH powder. The molecular weight of DPPH is 394.32 g/mol . For a 0.1 mM solution, dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a dark bottle and at 4°C to protect it from light. It is recommended to prepare this solution fresh.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
Positive Control Stock Solution:
-
Prepare a stock solution of a standard antioxidant like ascorbic acid or quercetin in methanol at the same concentration as the this compound stock solution.
-
Prepare a series of dilutions similar to those for this compound.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to different wells.
-
In separate wells, add the same volume of the different dilutions of the positive control.
-
For the blank (control), add the same volume of methanol.
-
-
Initiation of Reaction:
-
To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter and should be kept consistent across all experiments.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
Determine the IC50 Value:
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radicals and can be determined from the graph by interpolation.
-
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms. In the DPPH assay, its primary action is direct radical scavenging through the donation of a hydrogen atom from its hydroxyl groups. Beyond this direct action, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes.
Visualizations
Caption: Experimental workflow for the DPPH assay of this compound.
Caption: Antioxidant mechanism of this compound.
References
Application Notes and Protocols for Assessing Afzelin's Reducing Power using the FRAP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid compound, is recognized for its potential antioxidative properties.[1][2] The Ferric Reducing Antioxidant Power (FRAP) assay is a common, simple, and reproducible colorimetric method used to measure the total antioxidant capacity of a substance.[3] This assay directly evaluates the reducing capacity of a compound, a key parameter for antioxidant activity. The principle of the FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium. The intensity of the blue color is directly proportional to the reducing power of the sample.[3]
These application notes provide a detailed protocol for utilizing the FRAP assay to assess the reducing power of this compound.
Principle of the FRAP Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, the reduction of the Fe³⁺-TPTZ complex results in the formation of the blue Fe²⁺-TPTZ complex, which exhibits a strong absorbance at 593 nm. The change in absorbance is proportional to the concentration of antioxidants in the sample.
Data Presentation
| Antioxidant | FRAP Value (μmol Trolox equivalents/g) | Reference Compound |
| Origanum vulgare extract | 472.32 | Trolox[4] |
| Melissa officinalis extract | 406.03 | Trolox |
| Rosmarinus officinalis extract | 0.38 (mmol trolox/g dw) | Trolox |
| Salvia officinalis extract | 0.52 (mmol trolox/g dw) | Trolox |
Experimental Protocols
This section provides a detailed methodology for conducting the FRAP assay to determine the reducing power of this compound.
Reagents and Materials
-
This compound: Pure compound or extract.
-
FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of distilled water and add 16 mL of glacial acetic acid.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.
-
-
Standard Solution:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Prepare a stock solution and dilute to various concentrations (e.g., 100-1000 µM) to generate a standard curve.
-
Alternatively, a ferrous sulfate (FeSO₄·7H₂O) solution can be used as a standard.
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.
-
Water bath or incubator set to 37°C.
-
Pipettes and tips.
-
Test tubes or 96-well microplates.
-
Preparation of the FRAP Working Reagent
-
Prepare the FRAP working reagent fresh before each use.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. For example, to prepare 12 mL of the FRAP reagent, mix 10 mL of acetate buffer, 1 mL of TPTZ solution, and 1 mL of FeCl₃ solution.
-
Warm the FRAP working reagent to 37°C before use.
Sample Preparation
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Further dilutions may be necessary to ensure the absorbance reading falls within the linear range of the standard curve.
Assay Procedure
-
Standard Curve:
-
Add a specific volume (e.g., 100 µL) of each standard dilution to separate test tubes or wells of a microplate.
-
Add a larger volume (e.g., 3 mL for test tubes or 200 µL for microplates) of the pre-warmed FRAP working reagent to each tube/well.
-
Mix well and incubate at 37°C for a set time (typically 4-30 minutes).
-
Measure the absorbance at 593 nm against a blank (FRAP reagent with the solvent used for the standards).
-
-
Sample Analysis:
-
Add the same volume of the prepared this compound sample (e.g., 100 µL) to a test tube or well.
-
Add the same volume of the FRAP working reagent (e.g., 3 mL or 200 µL).
-
Mix and incubate under the same conditions as the standards.
-
Measure the absorbance at 593 nm against a blank (FRAP reagent with the solvent used for the sample).
-
Calculation of Results
-
Plot the absorbance of the standards against their respective concentrations to generate a standard curve.
-
Determine the concentration of Fe²⁺ or Trolox equivalents in the this compound sample using the standard curve.
-
Express the reducing power of this compound in terms of FRAP value (e.g., µmol Trolox equivalents per gram of sample or mmol Fe²⁺ per gram of sample).
Visualizations
FRAP Assay Principle
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Experimental Workflow for FRAP Assay
Caption: Experimental workflow for the FRAP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmp.ir [jmp.ir]
- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Afzelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic applications. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression levels and signaling pathways in response to treatment with compounds like this compound. This document provides detailed application notes and protocols for the Western blot analysis of key proteins modulated by this compound, enabling researchers to robustly assess its mechanism of action.
Proteins and Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical cellular signaling pathways. This section summarizes the key protein targets and pathways affected by this compound, with quantitative data from published studies.
Data Presentation: Quantitative Effects of this compound on Protein Expression
The following tables summarize the quantitative data on the effects of this compound on the expression of various proteins as determined by Western blot and other molecular biology techniques.
| Target Pathway | Protein | Cell Line | This compound Concentration | Change in Expression | Reference |
| Apoptosis | Bax (mRNA) | A549 (Lung Cancer) | 60 µM | ▲ 30% increase | [1] |
| Bax (mRNA) | A549 (Lung Cancer) | 120 µM | ▲ 80% increase | [1] | |
| Bax (protein) | A549, H1299 (Lung Cancer) | Not specified | ▲ Increased | ||
| Cleaved Caspase-3 | A549, H1299 (Lung Cancer) | Not specified | ▲ Increased | ||
| Cell Signaling | GATA3 | Murine Model of Asthma | 0.1 - 10 mg/kg/day | ▼ Decreased (dose-dependent) | |
| p-AMPKα | - | Not specified | ▲ Increased | ||
| SIRT1 | - | Not specified | ▲ Increased | ||
| Mitophagy | Parkin | - | Not specified | ▼ Reduced | [2] |
| PINK1 | - | Not specified | ▼ Reduced | [2] | |
| Glycosylation | GalNAcTL5 | AGS (Gastric Cancer) | 60 µM | ▲ Stimulated | |
| C1GalT1 | AGS (Gastric Cancer) | 60 µM | ▼ Inhibited by 27% | ||
| ST3GalII | AGS (Gastric Cancer) | 120 µM | ▼ Inhibited |
Note: Quantitative data for p-AMPKα, SIRT1, Bax (protein), and cleaved caspase-3 protein levels as a fold change or percentage were not explicitly available in the reviewed literature. The table reflects the qualitative changes observed.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effect of this compound on protein expression in cultured cells.
Protocol: Western Blot Analysis of this compound-Treated Cells
1. Cell Culture and this compound Treatment: a. Culture the desired cell line (e.g., A549, H1299, AGS) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂. b. Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 60, 120 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO-treated) group.
2. Protein Extraction (Lysis): a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well or dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. f. Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins. b. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration and size. c. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Ensure good contact between the gel and the membrane and remove any air bubbles. c. Transfer for 1-2 hours at a constant current or overnight at a lower current at 4°C.
6. Immunoblotting: a. After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved caspase-3, anti-p-AMPKα, anti-SIRT1, anti-Parkin, anti-PINK1) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. d. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin, GAPDH). e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
Signaling Pathway and Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Measuring Gene Expression Changes Induced by Afzelin using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelin, a flavonoid glycoside found in various plants, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These effects are often mediated through the modulation of specific gene expression profiles. Real-time reverse transcription polymerase chain reaction (RT-PCR), a highly sensitive and quantitative technique, is an indispensable tool for elucidating the molecular mechanisms of this compound by measuring changes in mRNA levels of target genes.[4][5]
These application notes provide a comprehensive guide for researchers utilizing RT-PCR to investigate the effects of this compound on gene expression. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell type, tissue, and experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular homeostasis, stress response, and disease pathogenesis. Understanding these pathways is crucial for selecting relevant target genes for expression analysis.
-
Nrf2/ARE Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes and cytoprotective genes.
-
NF-κB Signaling: this compound has been reported to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a key player in inflammation. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and mediators.
-
MAPK Pathways: this compound can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK, which are involved in cellular stress responses, inflammation, and apoptosis.
-
Apoptosis Pathways: In cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes, including those in the caspase signaling cascade.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound on the mRNA expression of key target genes in different cellular contexts, as determined by RT-PCR.
Table 1: Effect of this compound on Pro-Apoptotic and Caspase Gene Expression in AGS Gastric Cancer Cells
| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Control) | Reference |
| Bax | 60 | ~1.3 | |
| 120 | ~1.8 | ||
| Caspase-3 | 60 | No significant change | |
| 120 | ~1.5 | ||
| Caspase-8 | 60 | No significant change | |
| 120 | ~1.6 | ||
| Caspase-9 | 60 | ~1.6 | |
| 120 | ~1.6 |
Table 2: Effect of this compound on Glycosyltransferase and Galectin-3 Gene Expression in AGS Gastric Cancer Cells
| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Control) | Reference |
| ST6GalNAcT | 60 | Inhibition | |
| 120 | Inhibition | ||
| ST3GalT | 120 | Inhibition | |
| FUT3 | 120 | Inhibition | |
| FUT4 | 120 | Inhibition | |
| Galectin-3 | 60 | Stimulation | |
| 120 | Stimulation |
Experimental Protocols
This section provides a detailed methodology for measuring gene expression changes induced by this compound using a two-step RT-PCR protocol.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., AGS, A549, H1299) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 60 µM, 120 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol for the chosen RNA isolation kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Assessment: Resuspend the RNA pellet in RNase-free water. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity using gel electrophoresis if necessary.
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated RNA.
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
RNase-free water to a final volume.
-
-
Denaturation: Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures, then place it on ice for at least 1 minute.
-
Reverse Transcription Reaction: Add the following components to the tube:
-
5X Reaction Buffer
-
Reverse Transcriptase (e.g., SuperScript II RT)
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction mixture at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The synthesized cDNA can be stored at -20°C for future use.
Protocol 4: Real-Time PCR (qPCR)
This protocol outlines the amplification and quantification of specific cDNA targets.
-
Primer Design: Design or obtain validated primers specific to the target genes of interest (e.g., Bax, Caspase-3, Nrf2, HO-1, NF-κB, IL-6) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Primers should typically be 18-25 nucleotides in length with a GC content of 40-60%.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer
-
Reverse Primer
-
cDNA template (diluted)
-
Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the instrument's software. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for measuring gene expression changes by this compound using RT-PCR.
Caption: Key signaling pathways modulated by this compound leading to changes in gene expression.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 482-39-3: this compound | CymitQuimica [cymitquimica.com]
- 4. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 5. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of Afzelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Afzelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound, or kaempferol-3-O-rhamnoside, is a flavonoid glycoside found in various plants.[1][2] Like many flavonoids, this compound exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestines and liver, which significantly reduces the amount of active compound reaching systemic circulation.[3][4]
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
Several promising strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound. These can be broadly categorized as:
-
Pharmaceutical Technologies: Utilizing advanced drug delivery systems is a common and effective approach. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from physiological lipids that are solid at room temperature.
-
Phytosomes: Complexes of the flavonoid with phospholipids, which improve lipid solubility and membrane permeability.
-
-
Structural Transformation: Modifying the chemical structure of this compound, for instance, through the creation of prodrugs, can improve its absorption characteristics.
-
Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.
-
Q3: How do nanoformulations like SNEDDS, SLNs, and phytosomes improve this compound's bioavailability?
Nanoformulations enhance the bioavailability of this compound through several mechanisms:
-
Increased Solubility and Dissolution Rate: By reducing the particle size, the surface area-to-volume ratio is significantly increased, leading to faster dissolution in gastrointestinal fluids.
-
Enhanced Permeability: The lipidic nature of many nanoformulations can facilitate the transport of the encapsulated compound across the intestinal epithelium.
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation and the harsh environment of the stomach.
-
Lymphatic Uptake: Some lipid-based nanoformulations can be absorbed through the intestinal lymphatic system, bypassing the first-pass metabolism in the liver.
Q4: Are there any in vivo data demonstrating the successful enhancement of bioavailability for this compound or related compounds?
While specific studies on this compound nanoformulations are limited, research on its aglycone, kaempferol, provides strong evidence for the potential of these strategies. For instance, a kaempferol nanosuspension has been shown to significantly improve its oral bioavailability in rats.
Data Presentation: Pharmacokinetic Parameters of Kaempferol Formulations
The following table summarizes the pharmacokinetic parameters of a kaempferol nanosuspension compared to a pure kaempferol solution after oral administration in rats. This data illustrates the potential for significant bioavailability enhancement of this compound through nanoformulation, as kaempferol is the aglycone of this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Kaempferol Solution | 50 | 102.3 ± 12.7 | 1.0 | 485.4 ± 45.2 | 13.03 | |
| Kaempferol Nanosuspension | 50 | 289.5 ± 25.4 | 0.5 | 1421.8 ± 112.3 | 38.17 |
Data is presented as mean ± standard deviation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the development and in vivo testing of this compound formulations.
Formulation Development
Q: My this compound-loaded nanoformulation shows poor stability and aggregates over time. What can I do?
A: Formulation stability is critical for reproducible results. Consider the following:
-
Optimize Surfactant/Stabilizer Concentration: The choice and concentration of surfactants or stabilizers are crucial. For SLNs, ensure sufficient surfactant to cover the nanoparticle surface to prevent aggregation. For SNEDDS, the ratio of surfactant to co-surfactant is key to forming a stable nanoemulsion upon dilution.
-
Check Zeta Potential: A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization of nanoparticles in a suspension. If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation.
-
Storage Conditions: Store formulations at recommended temperatures (often refrigerated) and protect from light, especially for light-sensitive compounds like flavonoids.
Q: The encapsulation efficiency of this compound in my lipid nanoparticles is low. How can I improve it?
A: Low encapsulation efficiency can be due to poor solubility of this compound in the lipid matrix or expulsion during formulation.
-
Lipid Screening: Screen different solid lipids (for SLNs) or oils (for SNEDDS) to find one in which this compound has higher solubility.
-
Optimize Drug-to-Lipid Ratio: Increasing the lipid concentration relative to the drug may improve encapsulation, but there is an optimal range beyond which it may not be effective.
-
Method of Preparation: The method used to prepare the nanoparticles can significantly impact encapsulation. For SLNs, techniques like high-pressure homogenization (cold or hot) or microemulsion-based methods can be optimized.
In Vivo Experiments
Q: I am observing high variability in the plasma concentrations of this compound in my animal studies. What could be the cause?
A: High inter-individual variability is a common challenge in pharmacokinetic studies. Potential causes include:
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal's body weight.
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect the absorption of lipid-based formulations.
-
Formulation Instability in GI Fluids: The nanoformulation may not be stable in the acidic environment of the stomach or in the presence of bile salts. Test the stability of your formulation in simulated gastric and intestinal fluids.
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals carefully to minimize stress.
Q: The measured plasma concentrations of this compound are below the limit of quantification of my analytical method. What should I do?
A: This indicates that the bioavailable fraction is very low or the analytical method is not sensitive enough.
-
Increase the Dose: If toxicologically permissible, increasing the administered dose may raise plasma concentrations to a quantifiable level.
-
Improve Analytical Method Sensitivity: Optimize your LC-MS/MS or HPLC method. This could involve improving the extraction recovery from plasma, using a more sensitive mass spectrometer, or derivatizing the analyte to enhance its signal.
-
Further Enhance Bioavailability: Re-evaluate your formulation strategy. A different type of nanoformulation or the inclusion of a permeability enhancer might be necessary.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization and ultrasonication method for preparing this compound-SLNs.
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate, stearic acid), a surfactant (e.g., Polysorbate 80, Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed this compound into the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the preparation of a liquid SNEDDS formulation.
-
Materials: this compound, an oil (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant (e.g., Transcutol P, PEG 400).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying regions for different ratios of oil, surfactant, and co-surfactant.
-
Select the optimal ratio of excipients from the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary) and stir the mixture using a magnetic stirrer until a clear, homogenous solution is formed.
-
Evaluate the self-emulsification performance by adding a small amount of the SNEDDS formulation to water and observing the formation of a nanoemulsion. Characterize the resulting nanoemulsion for droplet size and PDI.
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol provides a general guideline for an oral pharmacokinetic study. All animal experiments should be conducted in accordance with approved animal care and use protocols.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound nanoformulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: Mechanism of improved absorption for this compound-SNEDDS.
References
- 1. [HPLC-MS/MS for determination of astragalin in rat plasma and its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-nanoemulsifying drug delivery system of persimmon leaf extract: Optimization and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Afzelin Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Afzelin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
The limited aqueous solubility of this compound is due to its chemical structure, which contains a large, relatively non-polar flavonoid backbone. This makes it difficult for water molecules to effectively solvate the compound. If you are observing poor dissolution, it is likely that the concentration you are trying to achieve exceeds its solubility limit in the chosen aqueous buffer.
Q3: Can I use organic solvents to dissolve this compound first?
Yes, this is a common practice. This compound is soluble in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and dimethylformamide.[2] A common approach is to first dissolve this compound in a minimal amount of an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer for your experiment. However, it is crucial to consider the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system (e.g., cell viability, enzyme activity).
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound, once prepared, should be stored in aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation.[3] It is advisable to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, fresh preparation daily is recommended to ensure stability and prevent precipitation.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after dilution from an organic stock.
-
Cause: The final concentration of this compound in the aqueous buffer is still above its solubility limit, or the percentage of the organic cosolvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Try preparing a more dilute final solution.
-
Increase the percentage of cosolvent: If your experimental system allows, you can slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always perform a vehicle control to account for any effects of the solvent.
-
Use a different cosolvent: Some cosolvents, like polyethylene glycol (PEG), may be more effective at maintaining the solubility of certain compounds.
-
Employ a solubilization technique: For higher concentrations, consider using methods like cyclodextrin complexation or preparing a nanoparticle formulation.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to inconsistent dissolution of this compound, leading to variations in the actual concentration in your experiments. Precipitation of the compound over the course of the experiment can also lead to variability.
-
Troubleshooting Steps:
-
Ensure complete initial dissolution: Before diluting into your aqueous buffer, ensure your this compound is fully dissolved in the organic stock solution. Gentle warming or sonication may aid this process.[4][5]
-
Visually inspect for precipitation: Before adding the this compound solution to your assay, and throughout the experiment if possible, visually check for any signs of precipitation.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as this compound may precipitate out over time.
-
Consider stability in your assay medium: The components of your cell culture medium or buffer could affect this compound's solubility and stability. It may be necessary to perform a solubility test directly in your experimental medium.
-
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Data Summary: Solubility Enhancement of a Poorly Soluble Drug (Embelin) with Beta-Cyclodextrin
| Method of Complex Preparation | Drug:β-CD Ratio | Resulting Aqueous Solubility | Reference |
| Physical Mixture | 1:2 | - | |
| Kneading Method | 1:2 | - | |
| Co-precipitation Method | 1:2 | Significant Increase |
Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a desired molar ratio (e.g., 1:1 or 1:2).
-
Mixing: Mix the calculated amounts of this compound and β-cyclodextrin in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD). The increase in aqueous solubility should be quantified using a validated analytical method like HPLC.
Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing and characterizing this compound-cyclodextrin complexes.
Nanoparticle Formulation
Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can significantly improve its aqueous dispersibility and bioavailability.
Data Summary: Characterization of Drug-Loaded PLGA Nanoparticles
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 100 - 500 | |
| Polydispersity Index (PDI) | < 0.3 | |
| Encapsulation Efficiency (%) | 50 - 90 | |
| Zeta Potential (mV) | -15 to -50 |
Note: This data represents typical ranges for PLGA nanoparticles loaded with various drugs and can serve as a benchmark for this compound nanoparticle formulation.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for their size, PDI, zeta potential (using dynamic light scattering), morphology (using scanning or transmission electron microscopy), encapsulation efficiency, and in vitro drug release profile.
Workflow for Nanoparticle Formulation
Caption: Workflow for the formulation and characterization of this compound-loaded PLGA nanoparticles.
Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188) in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRD.
Analytical Methods for Quantification
A validated analytical method is crucial for accurately determining the concentration of this compound in solubility and dissolution studies. High-Performance Liquid Chromatography (HPLC) is the most common method.
Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Reference |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% phosphoric acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm or 315 nm | |
| Injection Volume | 10-20 µL | |
| Column Temperature | 30°C |
Logical Relationship for Method Selection
Caption: Decision tree for selecting a suitable method to overcome this compound solubility issues.
References
Technical Support Center: Optimizing Afzelin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Afzelin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: For initial screening, a broad concentration range is recommended to determine the potency of this compound on a specific cell line. Based on published data, a starting range of 1 µM to 100 µM is advisable. For some cell lines, concentrations up to 200 µg/ml have been tested[1].
Q2: How does the effective concentration of this compound vary between different cell types?
A2: The effective concentration of this compound is highly dependent on the cell line being investigated. For instance, it has shown cytotoxic effects on various cancer cell lines at micromolar concentrations, while exhibiting protective effects on other cell types in a similar range[2][3][4][5]. It is crucial to determine the optimal concentration for each cell line empirically.
Q3: What is the recommended incubation time for this compound treatment?
A3: Incubation times in published studies typically range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to identify the optimal duration for observing the desired effect in your specific experimental setup.
Q4: What is a suitable solvent for this compound and what is the maximum permissible solvent concentration in the culture medium?
A4: this compound is commonly dissolved in ethanol or dimethyl sulfoxide (DMSO). The final concentration of the solvent in the cell culture medium should be kept to a minimum, ideally below 0.5% (v/v), as higher concentrations can induce cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design.
Q5: My cell viability results show a U-shaped dose-response curve. What could be the cause?
A5: A U-shaped dose-response curve, where viability appears to increase at higher concentrations, can be an artifact. This may be due to the precipitation of this compound at high concentrations, which can interfere with the optical readings of the assay. It's also possible that the compound directly interacts with the assay reagent (e.g., MTT), leading to a false positive signal. Visual inspection of the wells for precipitates is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in the microplate. | 1. Ensure a homogenous single-cell suspension before and during seeding.2. Use calibrated pipettes and consider using reverse pipetting for viscous solutions.3. Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| IC50 value is not reproducible | 1. Inconsistent cell passage number or confluency.2. Variation in incubation time or other assay conditions.3. Degradation of the this compound stock solution. | 1. Use cells within a consistent and low passage number range and seed them at a consistent density.2. Strictly adhere to the optimized protocol for all experiments.3. Prepare fresh stock solutions of this compound and store them appropriately as aliquots at -20°C or -80°C. |
| No significant effect on cell viability observed | 1. The concentration range of this compound is too low.2. The incubation time is too short.3. The cell line is resistant to this compound. | 1. Test a wider and higher concentration range of this compound.2. Increase the incubation time (e.g., up to 72 hours).3. Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| Unexpected increase in cell viability | 1. This compound may have proliferative effects at certain concentrations in specific cell lines.2. Interference of this compound with the assay chemistry. | 1. This could be a valid biological effect. Further investigation into the mechanism is warranted.2. Perform a control experiment with this compound in cell-free media to check for direct reduction of the viability reagent. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Cancer | 48 | 35.47 |
| A549 | Lung Cancer | 72 | 14.07 |
| H1299 | Lung Cancer | 48 | 46.92 |
| H1299 | Lung Cancer | 72 | 16.30 |
| AGS | Gastric Cancer | Not Specified | 60 and 120 µM tested |
| PC-3 | Prostate Cancer | 24 | Significant decrease at 1 µg/mL (~2.2 µM) |
| LNCaP | Prostate Cancer | 24 | Significant decrease at 1 µg/mL (~2.2 µM) |
| MDA-MB-231 | Breast Cancer | Not Specified | 992 µg/mL (~2210 µM) |
Table 2: Protective Concentrations of this compound in Non-Cancer Cell Lines
| Cell Line | Cell Type | Stressor | Incubation Time (h) | Effective Concentration |
| Human Epidermal Melanocytes | Melanocyte | Hydrogen Peroxide | Not Specified | Concentration-dependent protection |
| H9C2 | Cardiomyocyte | Doxorubicin | 12 | 20-80 µM |
| HaCaT | Keratinocyte | UVB | 12 | 40-200 µg/mL |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT but no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Visualizations
Caption: Workflow for determining cell viability upon this compound treatment using the MTT assay.
Caption: this compound's dual role in modulating cell fate via distinct signaling pathways.
References
- 1. Antagonizing Effects and Mechanisms of this compound against UVB-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocyte-protective effect of this compound is mediated by the Nrf2-ARE signalling pathway via GSK-3β inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces immunogenic cell death against lung cancer by targeting NQO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Afzelin Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Afzelin's cytotoxicity at high concentrations. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound, a flavonoid glycoside, exhibits a dual role, acting as both a cytotoxic agent, particularly against cancer cells, and a cytoprotective compound. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death). Key mechanisms include:
-
Mitochondrial Pathway Activation: this compound can increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.
-
Caspase Activation: It stimulates the caspase cascade, involving initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), which are crucial for dismantling the cell.[1]
-
Modulation of Apoptotic Proteins: this compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
-
Endoplasmic Reticulum (ER) Stress: It can induce ER stress, leading to the unfolded protein response (UPR), which, when prolonged, triggers apoptosis.[2]
-
Targeting NQO2: In some cancer cells, this compound has been shown to target NAD(P)H:quinone oxidoreductase 2 (NQO2), contributing to its anticancer effects.[2]
Q2: Why am I observing cytotoxicity in my non-cancerous (normal) cell lines at high concentrations of this compound?
A2: While this compound has shown some selectivity for cancer cells, high concentrations can induce cytotoxicity in normal cells. This off-target toxicity may be attributed to:
-
Oxidative Stress: The pro-oxidant activity of flavonoids at high concentrations can lead to excessive ROS production, overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.
-
Mitochondrial Damage: Similar to its effect on cancer cells, high concentrations of this compound can disrupt mitochondrial function in normal cells.
-
Effects on Specific Cell Types: Studies have indicated that this compound can promote cell death in erythrocytes (red blood cells) and neutrophils, potentially through mechanisms related to oxidative stress.[3]
Q3: How can I minimize this compound's cytotoxicity in my non-cancerous control cells while maintaining its efficacy against cancer cells?
A3: Minimizing off-target cytotoxicity is crucial for developing a therapeutic window. Here are some strategies:
-
Co-treatment with Antioxidants: Since oxidative stress is a likely cause of off-target toxicity, co-administering an antioxidant like N-acetylcysteine (NAC) may be beneficial. NAC can help neutralize excess ROS and has been shown to be cytoprotective against ROS-induced cell death.[4]
-
Concentration Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window where it induces apoptosis in cancer cells with minimal effect on normal cells.
-
Time-Course Experiments: The duration of exposure to this compound can influence its cytotoxic effects. Shorter incubation times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cells
Symptoms:
-
Low cell viability in normal cell lines treated with this compound as measured by MTT or LDH assays.
-
Morphological changes indicative of cell death (e.g., rounding, detachment) in normal cell cultures.
Possible Causes:
-
This compound concentration is too high.
-
Prolonged exposure time.
-
Oxidative stress-induced damage.
Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment using a wide range of this compound concentrations on both your cancer and normal cell lines.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell line. This will help identify a concentration that is effective against cancer cells but has a lesser impact on normal cells.
-
-
Reduce Incubation Time:
-
Conduct a time-course experiment to determine the minimum time required for this compound to induce the desired effect in cancer cells.
-
-
Co-administer N-acetylcysteine (NAC):
-
Introduce NAC into your experimental setup as a cytoprotective agent for your normal cells. Perform a dose-response for NAC to find a non-toxic, effective concentration.
-
Issue 2: Inconsistent or No Apoptotic Effect in Cancer Cells
Symptoms:
-
Annexin V/Propidium Iodide (PI) staining does not show a significant increase in the apoptotic population.
-
No significant increase in caspase-3/7/8/9 activity.
-
Western blot analysis does not show cleavage of PARP or an increase in pro-apoptotic proteins.
Possible Causes:
-
This compound concentration is too low.
-
The cancer cell line is resistant to this compound-induced apoptosis.
-
Suboptimal experimental conditions.
Solutions:
-
Increase this compound Concentration:
-
Based on literature or preliminary experiments, increase the concentration of this compound.
-
-
Verify Cell Line Sensitivity:
-
Consult the literature to confirm that your chosen cancer cell line is known to be sensitive to this compound or similar flavonoids.
-
-
Optimize Assay Conditions:
-
Ensure that your apoptosis detection assays are performed according to established protocols and that all reagents are fresh and properly stored.
-
Include positive and negative controls in your experiments to validate the assay's performance.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| AGS | Human Gastric Cancer | > 160 | 24 | MTT | |
| A549 | Human Lung Cancer | ~35.47 | 48 | CCK-8 | |
| H1299 | Human Lung Cancer | ~46.92 | 48 | CCK-8 | |
| PC-3 | Human Prostate Cancer | > 10 µg/mL | 24 | Flow Cytometry | |
| LNCaP | Human Prostate Cancer | > 10 µg/mL | 24 | Flow Cytometry | |
| MDA-MB-231 | Human Breast Cancer | ~992 µg/mL | Not Specified | Not Specified | |
| HaCaT | Human Keratinocytes (Normal) | No cytotoxic effects observed up to 200 µg/mL | 12 | MTT | |
| H9C2 | Rat Cardiomyoblasts (Normal) | No toxicity up to 80 µM | 12 | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and co-treatments like NAC, if applicable) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Caption: Troubleshooting logic for mitigating this compound's cytotoxicity.
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates D‐galactosamine and lipopolysaccharide‐induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary in vitro and ex vivo evaluation of this compound, kaempferitrin and pterogynoside action over free radicals and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Afzelin Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Afzelin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
I. Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Flavonoids like this compound can degrade under typical incubation conditions (37°C, physiological pH), leading to a decrease in the effective concentration of the active compound over the course of your experiment. This can result in poor reproducibility and inaccurate dose-response curves.
Q2: What are the main factors that can cause this compound to degrade in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: The physiological pH of most cell culture media (typically around 7.4) can promote the degradation of certain flavonoids.
-
Temperature: Standard incubation at 37°C can accelerate the rate of degradation.
-
Media Components: Components in the culture media, such as metal ions, can catalyze oxidative degradation of flavonoids.
-
Presence of Serum: While proteins in serum can sometimes have a stabilizing effect on flavonoids through binding, other components in serum may also contribute to degradation. The overall effect of serum on this compound stability can be complex and may need to be empirically determined.
-
Light Exposure: Like many phenolic compounds, this compound may be sensitive to light, and prolonged exposure can lead to photodegradation.
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
A3: Proper preparation and storage of this compound stock solutions are crucial. Here are some recommendations:
-
Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Storage Temperature: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: When preparing your working solutions by diluting the DMSO stock in cell culture media, ensure that the final concentration of DMSO is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects on your cells.
II. Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. This compound degradation in media: The effective concentration of this compound is decreasing over the incubation period. 2. Variability in stock solution: Inconsistent preparation or degradation of stock solutions. 3. Cell-based variability: Inconsistent cell seeding density or passage number. | 1. Assess this compound stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocol section). Consider shortening the incubation time of your experiment if significant degradation is observed. 2. Standardize stock preparation: Prepare a large batch of stock solution, aliquot it, and store it properly. Use a fresh aliquot for each experiment. 3. Standardize cell culture procedures: Ensure consistent cell numbers are seeded for each experiment and use cells within a defined passage number range. |
| Lower than expected bioactivity of this compound. | 1. Significant degradation of this compound: The actual concentration of active this compound is much lower than the nominal concentration. 2. Poor solubility: this compound may be precipitating out of the aqueous cell culture medium. | 1. Quantify this compound concentration over time: Use an analytical method like HPLC to measure the concentration of this compound in the culture medium at the beginning and end of your experiment. 2. Increase solubility: Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. Visually inspect the media for any precipitation after adding this compound. |
| High variability between replicate wells in a plate-based assay. | 1. Edge effects: Increased evaporation in the outer wells of the microplate can concentrate media components and this compound, leading to variability. 2. Inconsistent compound addition: Pipetting errors leading to different starting concentrations in each well. | 1. Mitigate edge effects: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 2. Improve pipetting technique: Use calibrated pipettes and consider using a multi-channel pipette for adding the compound to minimize timing and volume differences. |
III. Quantitative Data on Flavonoid Stability
While specific quantitative data on the stability of this compound in cell culture media is limited in the published literature, data from structurally similar flavonoids can provide valuable insights. The stability of polyphenols is highly dependent on their chemical structure. For instance, studies on other flavonoids in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C have shown that stability is influenced by the degree of hydroxylation and glycosylation.[2] Glycosylation, such as the rhamnose group in this compound, can enhance stability compared to the aglycone form.[2]
The following table presents hypothetical stability data for a kaempferol glycoside (structurally similar to this compound) in different cell culture media to illustrate the expected trend. Note: This data is for illustrative purposes and the actual stability of this compound should be determined experimentally.
Table 1: Illustrative Stability of a Kaempferol Glycoside in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM (% Remaining) | Concentration in RPMI-1640 (% Remaining) | Concentration in DMEM + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 4 | 88 | 85 | 94 |
| 8 | 75 | 70 | 88 |
| 12 | 65 | 58 | 82 |
| 24 | 45 | 38 | 70 |
This table illustrates that the presence of Fetal Bovine Serum (FBS) may have a stabilizing effect on flavonoids, potentially due to binding to serum albumin.
IV. Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade, anhydrous)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier for the mobile phase
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture media (with and without 10% FBS) to 37°C. Dilute the this compound stock solution into the media to a final concentration of 10 µM. Ensure the final DMSO concentration is 0.1%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing media. This will serve as your T=0 time point.
-
Incubation: Aliquot the remaining spiked media into sterile, low-binding tubes or a multi-well plate. Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each condition.
-
Sample Processing:
-
For media without serum, directly transfer the sample for HPLC analysis.
-
For media with serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Determine the peak area of this compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
-
V. Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways involved in inflammation, apoptosis, and cellular stress responses. The diagram below illustrates the potential modulation of the MAPK and NF-κB signaling pathways by this compound, which are often dysregulated in cancer and inflammatory diseases.[1]
References
troubleshooting inconsistent results in Afzelin experiments
Welcome to the technical support center for Afzelin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (Kaempferol-3-O-rhamnoside) is a flavonoid compound, specifically a flavonol glycoside, found in various plants.[1] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer effects.[2][3] Its therapeutic potential is attributed to its ability to modulate redox signaling pathways and mitigate oxidative stress.[1][4]
Q2: What are the known signaling pathways modulated by this compound?
This compound has been shown to influence multiple cellular signaling pathways. Key pathways include:
-
NF-κB and MAPK pathways: this compound can suppress these pathways, leading to a reduction in the expression of pro-inflammatory mediators.
-
NRF2 pathway: It can activate the NRF2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
-
Caspase signaling pathway: this compound can induce apoptosis (programmed cell death) through the activation of caspases 8 and 9.
Q3: I am having trouble dissolving this compound. What is the recommended solvent?
Like many flavonoids, this compound has poor water solubility, which can lead to inconsistent experimental results. For in vitro experiments, it is common to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is critical to ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
The stability of compounds like this compound can be influenced by factors such as pH, light, and temperature. It is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistency. Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)
Q: My cell viability results with this compound are not reproducible. What could be the cause?
A: Inconsistent cell viability results can stem from several factors. Here is a logical workflow to troubleshoot the issue:
References
Technical Support Center: Protocol Optimization for Afzelin Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Afzelin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your antioxidant assays and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for antioxidant assays?
A1: this compound is sparingly soluble in water but soluble in organic solvents. For in vitro antioxidant assays like DPPH, ABTS, and FRAP, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound. It is important to note that the final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid interfering with the assay. For assays performed in aqueous buffer systems, it is crucial to ensure that the addition of the this compound stock solution does not cause precipitation.
Q2: My this compound solution is colored. How do I account for color interference in my antioxidant assays?
A2: Color interference is a common issue when working with natural compounds like flavonoids. To correct for this, you should run a sample blank for each concentration of this compound tested. The sample blank should contain the sample and all the reagents except for the radical (e.g., DPPH or ABTS) or the chromogenic reagent (e.g., TPTZ in the FRAP assay). The absorbance of the sample blank is then subtracted from the absorbance of the corresponding test sample.
Q3: The absorbance readings in my DPPH assay are not stable and keep decreasing over a long period. What could be the cause?
A3: The reaction between some antioxidants and the DPPH radical can be slow and may not reach a steady state within the typical 30-minute incubation period. Flavonoids, like this compound, can exhibit different reaction kinetics. It is recommended to perform a time-course experiment to determine the optimal incubation time for this compound to reach a stable endpoint. Monitor the absorbance at regular intervals until it plateaus.
Q4: I am observing turbidity in my FRAP assay after adding the this compound sample. How can I resolve this?
A4: Turbidity in the FRAP assay can be caused by the low solubility of this compound in the acidic aqueous environment of the FRAP reagent. To address this, you can try preparing your this compound dilutions in a co-solvent system (e.g., methanol or ethanol) before adding them to the FRAP reagent. However, ensure the final concentration of the organic solvent is consistent across all samples and standards and does not interfere with the assay.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Issue | Possible Cause | Solution |
| Low or no DPPH scavenging activity | 1. This compound concentration is too low.2. DPPH reagent has degraded.3. Incorrect wavelength used for measurement. | 1. Increase the concentration range of this compound tested.2. Prepare fresh DPPH solution daily and store it in the dark.3. Ensure the spectrophotometer is set to the correct wavelength (typically 517 nm). |
| High variability between replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Fluctuation in incubation temperature. | 1. Use calibrated pipettes and ensure accurate dispensing.2. Vortex or gently mix each reaction tube/well thoroughly after adding all reagents.3. Use a temperature-controlled incubator or water bath for the incubation step. |
| Color of the sample interferes with the reading | The inherent color of the this compound solution absorbs at the same wavelength as DPPH. | Prepare a sample blank containing the this compound sample and the solvent (e.g., methanol) but without the DPPH reagent. Subtract the absorbance of the sample blank from the sample reading. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Issue | Possible Cause | Solution |
| ABTS radical solution is not green/blue | Incomplete oxidation of ABTS to the ABTS radical cation. | Ensure the ABTS and potassium persulfate solutions are mixed in the correct proportions and allowed to react in the dark for 12-16 hours before use. |
| Absorbance of the ABTS working solution is outside the optimal range (0.70 ± 0.02 at 734 nm) | The ABTS radical stock solution has been improperly diluted. | Adjust the dilution of the ABTS radical stock solution with the appropriate buffer (e.g., phosphate-buffered saline) until the absorbance is within the desired range. |
| Precipitation occurs upon adding the sample | Poor solubility of this compound in the aqueous assay medium. | Prepare this compound dilutions in a suitable organic solvent (e.g., ethanol) and ensure the final solvent concentration is low and consistent across all samples and standards. |
FRAP (Ferric Reducing Antioxidant Power) Assay
| Issue | Possible Cause | Solution |
| The FRAP reagent is not a pale yellow/brown color | 1. Incorrect pH of the acetate buffer.2. Reagents were not mixed in the correct ratio. | 1. Ensure the acetate buffer is at pH 3.6.2. Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. |
| Absorbance values are unstable and continue to increase | The reaction has not reached its endpoint. Some antioxidants react slowly with the FRAP reagent. | While the FRAP assay is typically a rapid test, some compounds may require a longer incubation time. Perform a kinetic study to determine the time at which the absorbance stabilizes. |
| Sample color interferes with the assay | The sample absorbs at the measurement wavelength (593 nm). | Prepare a sample blank containing the sample and all reagents except the TPTZ solution. Subtract this reading from the sample's absorbance. |
Quantitative Data Summary
The antioxidant capacity of this compound can be expressed using various metrics, with the half-maximal inhibitory concentration (IC50) being a common measure for radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
| Assay | Parameter | Reported Values for this compound | Reference Compound (Example) |
| DPPH | IC50 | 14.6 µg/mL[1] | Ascorbic Acid: ~5 µg/mL |
| ABTS | IC50 | Moderate activity reported, but specific IC50 values vary between studies.[2] | Trolox: ~2.5 µg/mL |
| FRAP | Antioxidant Capacity | Data not consistently reported in molar equivalents. Described as having ferric reducing power.[3] | Ferrous Sulfate (FeSO₄) is used to generate the standard curve. |
| Other | IC50 (Neutrophil death) | 0.045 mM[3] | N/A |
Note: The reported values can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. From the stock solution, make a series of dilutions in methanol to achieve the desired final concentrations.
-
Assay:
-
In a test tube or microplate well, add 1.0 mL of the DPPH solution.
-
Add 1.0 mL of the this compound dilution.
-
For the control, add 1.0 mL of methanol instead of the sample.
-
For the blank, add 1.0 mL of methanol to 1.0 mL of methanol.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS Radical Cation Decolorization Assay
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the same solvent as the ABTS working solution.
-
Assay:
-
Add 2.0 mL of the ABTS working solution to a test tube.
-
Add 200 µL of the this compound dilution.
-
For the control, add 200 µL of the solvent instead of the sample.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃)
-
Ferrous sulfate (FeSO₄) for the standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in methanol. Prepare a series of FeSO₄ standards in deionized water.
-
Assay:
-
Add 1.8 mL of the FRAP reagent to a test tube.
-
Add 200 µL of the this compound dilution or FeSO₄ standard.
-
For the blank, add 200 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the FeSO₄ standards. The FRAP value of the samples is then determined by comparing their absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro antioxidant assays of this compound.
Caption: this compound activates the Nrf2 signaling pathway to upregulate antioxidant gene expression.[4]
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (this compound) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Melanocyte-protective effect of this compound is mediated by the Nrf2-ARE signalling pathway via GSK-3β inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Afzelin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for improved separation of Afzelin.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Resolution or Co-elution of this compound with Other Components
Question: My this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution?
Answer:
Poor resolution is a frequent challenge in the analysis of complex mixtures like plant extracts.[1] Several factors related to the column, mobile phase, and other instrumental parameters can contribute to this issue. A systematic approach to optimization is crucial for achieving baseline separation.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Adjust Organic Solvent Strength: For reversed-phase HPLC, increasing the aqueous component (e.g., water) in the mobile phase will generally increase the retention time of this compound, potentially improving its separation from less retained, more polar compounds.[2] Conversely, increasing the organic solvent (e.g., acetonitrile or methanol) will decrease retention time.[3] Fine-tuning the organic-to-aqueous ratio is a primary step in optimizing resolution.[4]
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. This compound, a flavonoid glycoside, has phenolic hydroxyl groups that can ionize. Adjusting the pH with a suitable buffer (e.g., formic acid, acetic acid, or phosphate buffer) to suppress this ionization can lead to sharper peaks and better separation. It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analyte to ensure robust and reproducible retention.
-
-
Modify the Gradient Elution Program:
-
A gradient elution, where the mobile phase composition changes over time, is often necessary for separating complex samples containing compounds with a wide range of polarities.
-
To improve the separation of closely eluting peaks, a shallower gradient (a slower rate of increase in the organic solvent percentage) around the elution time of this compound can be employed.
-
-
Evaluate the Column:
-
Column Chemistry: A C18 column is the most common choice for flavonoid analysis due to its hydrophobic nature. However, if co-elution persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm vs. 5 µm) or a longer column will increase column efficiency (plate number, N) and can lead to better resolution, although it may also increase backpressure.
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the analyte or the column. A stable column temperature is crucial for reproducible retention times.
-
Issue 2: Peak Tailing of the this compound Peak
Question: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC, particularly for compounds with basic or acidic functional groups. It can compromise the accuracy of peak integration and reduce resolution. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Acidic Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on this compound, leading to peak tailing.
-
Use an End-capped Column: Modern, high-purity silica columns are typically end-capped to minimize the number of free silanol groups.
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic groups, a mixed population of ionized and non-ionized species can exist, leading to peak broadening and tailing. Using a buffer to maintain a consistent pH well below the pKa is recommended.
-
-
Check for System Issues:
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Flushing the column with a strong solvent or replacing the guard column may resolve the issue. If the analytical column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
-
Optimize Method Parameters:
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and re-injecting.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Unstable or Shifting Retention Times for this compound
Question: The retention time for my this compound peak is not consistent between injections or runs. What could be causing this variability?
Answer:
Consistent retention times are critical for reliable peak identification and quantification. Shifts in retention time can be sudden or gradual and can be caused by a variety of factors related to the mobile phase, column, or HPLC system.
Troubleshooting Steps:
-
Mobile Phase Preparation and Stability:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Even small variations in the organic-to-aqueous ratio or buffer concentration can affect retention times.
-
Mobile Phase Degradation or Evaporation: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and unstable retention times. Ensure the mobile phase is properly degassed before and during use.
-
-
Column Equilibration:
-
The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration time can lead to drifting retention times in the initial runs of a sequence.
-
-
HPLC System Performance:
-
Pump Issues: Leaks in the pump seals or check valves can cause an inconsistent flow rate, leading to fluctuating retention times.
-
Temperature Fluctuations: A lack of stable column temperature control can cause retention times to drift. Using a column oven is highly recommended for reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A1: A good starting point for separating this compound, a flavonoid glycoside, would be a reversed-phase C18 column with a gradient elution. The mobile phase could consist of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. A gradient from a low to a high percentage of solvent B will elute compounds based on their polarity. The detection wavelength can be set around 270 nm or 315 nm, as flavonoids typically show strong absorbance in these regions.
Q2: How do I choose the right column for this compound analysis?
A2: A C18 column is the most widely used and generally a good first choice for flavonoid analysis. Look for a high-purity, end-capped silica column to minimize peak tailing. The column dimensions will depend on your desired resolution and analysis time. A common analytical column size is 4.6 mm x 150 mm or 4.6 mm x 250 mm with 3 or 5 µm particles.
Q3: What is the purpose of adding acid to the mobile phase?
A3: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase serves two main purposes in flavonoid analysis. First, it helps to suppress the ionization of the phenolic hydroxyl groups on this compound, which results in sharper, more symmetrical peaks. Second, it protonates the residual silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions that can cause peak tailing.
Q4: Should I use isocratic or gradient elution for this compound separation?
A4: For complex samples like plant extracts that contain many compounds with a wide range of polarities, gradient elution is generally preferred. A gradient allows for the separation of both polar and non-polar compounds in a reasonable amount of time. An isocratic method (constant mobile phase composition) may be suitable if you are analyzing a relatively pure sample of this compound or if the other components have very different retention characteristics.
Q5: What detection wavelength should I use for this compound?
A5: Flavonoids, including this compound, typically have two major absorption bands in their UV-Vis spectrum. One is in the 240-285 nm range and the other in the 300-400 nm range. Based on literature, detection at around 270 nm or 315 nm is often used for flavonoids. To determine the optimal wavelength for your specific analysis, it is best to run a UV-Vis spectrum of an this compound standard and choose the wavelength of maximum absorbance (λmax) for the best sensitivity. A photodiode array (PDA) detector is useful for this purpose as it can acquire the full spectrum for each peak.
Data Presentation
Table 1: Example HPLC Gradient Programs for Flavonoid Separation
| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) | Reference |
| Program 1 | |||
| 0.5 | 98 | 2 | |
| 5.5 | 95 | 5 | |
| 6.5 | 88 | 12 | |
| 21.5 | 75 | 25 | |
| 41.5 | 40 | 60 | |
| Program 2 | |||
| 0 | 100 | 0 | |
| 4 | 90 | 10 | |
| 20 | 86 | 14 | |
| 30 | 84 | 16 | |
| 54 | 75 | 25 | |
| 72 | 100 | 0 | |
| Program 3 | |||
| 0 | 95 | 5 | |
| 7 | 95 | 5 | |
| 18 | 70 | 30 | |
| 35 | 40 | 60 | |
| 40 | 5 | 95 |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting compounds in reversed-phase. |
| Elution Mode | Gradient | Suitable for complex samples with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical columns. |
| Column Temperature | 25 - 40 °C | Stable temperature ensures reproducible retention times. |
| Detection Wavelength | ~270 nm or ~315 nm | Common absorbance maxima for flavonoids. |
| Injection Volume | 5 - 20 µL | Depends on sample concentration and column capacity. |
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of this compound from a Plant Extract
-
Sample Preparation: a. Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water). b. Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter. c. Dilute the filtered extract with the initial mobile phase if necessary to avoid column overload.
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a PDA or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-80% B (linear gradient)
-
30-35 min: 80% B (isocratic wash)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 270 nm and 315 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: a. Equilibrate the column with the initial mobile phase composition (10% B) for at least 15-20 minutes or until a stable baseline is achieved. b. Inject a standard solution of this compound to determine its retention time and peak shape under the established conditions. c. Inject the prepared plant extract sample. d. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
Mandatory Visualization
Caption: A general workflow for HPLC analysis of this compound.
Caption: A troubleshooting decision tree for this compound HPLC separation.
References
Technical Support Center: Afzelin Clinical Translation Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Afzelin.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during this compound research and provides potential solutions.
Issue 1.1: Low Bioavailability in Animal Models
-
Problem: You are observing low plasma concentrations of this compound after oral administration in your animal model. This is a known challenge that can hinder the translation of in vitro findings to in vivo efficacy.[1]
-
Possible Causes & Solutions:
-
Poor Aqueous Solubility: this compound, like many flavonoids, has limited solubility in water, which can restrict its absorption.[2]
-
Troubleshooting:
-
Formulation Strategies: Consider formulating this compound with solubility enhancers. Techniques like creating self-emulsifying drug delivery systems (SEDDS), co-crystallization, or using cryogenic methods to create amorphous nanostructures can improve dissolution.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility and consider using buffered solutions for administration.
-
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting:
-
Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if ethically permissible and relevant to the study design.
-
Alternative Routes of Administration: Explore parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for systemic exposure.
-
-
-
Issue 1.2: Inconsistent Results in In Vitro Assays
-
Problem: You are observing high variability in your results from in vitro experiments, such as cell viability or anti-inflammatory assays.
-
Possible Causes & Solutions:
-
Purity and Standardization of this compound: If using a plant extract, the concentration of this compound and other bioactive components can vary between batches.[1]
-
Troubleshooting:
-
Use Purified this compound: Whenever possible, use highly purified this compound (>95%) as a standard.
-
HPLC Quantification: If using an extract, perform High-Performance Liquid Chromatography (HPLC) to quantify the exact concentration of this compound in each batch.[1]
-
Standardized Extraction Protocol: Adhere to a strictly standardized protocol for the extraction and purification of this compound to minimize batch-to-batch variation.[3]
-
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic or other confounding effects on cells at certain concentrations.
-
Troubleshooting:
-
Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically <0.1%).
-
-
-
Issue 1.3: Cytotoxicity in Non-Cancerous Cell Lines
-
Problem: You are observing unexpected cytotoxicity in normal (non-cancerous) cell lines at concentrations intended to be therapeutic.
-
Possible Causes & Solutions:
-
Inherent Cytotoxic Effects: this compound has been reported to induce cytotoxic effects in certain cell types, such as erythrocytes and neutrophils, particularly under conditions of oxidative stress.
-
Troubleshooting:
-
Dose-Response Curves: Perform detailed dose-response studies on a panel of relevant normal cell lines to determine the therapeutic window.
-
Assess Oxidative State: Evaluate the oxidative state of your cell culture system, as this may influence this compound's cytotoxicity.
-
Mechanism of Toxicity: Investigate the mechanism of cytotoxicity (e.g., apoptosis, necrosis) in normal cells to understand off-target effects.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to the clinical translation of this compound?
A1: The primary challenges include:
-
Poor Pharmacokinetics: Low oral bioavailability and unknown permeability across the blood-brain barrier (BBB) are significant hurdles.
-
Lack of Comprehensive Toxicity Data: While some genotoxicity studies have been conducted, a full ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is lacking. Comprehensive acute and chronic toxicity studies are needed to establish a safety profile.
-
Standardization Issues: The variability in the concentration of this compound in plant extracts makes it difficult to ensure consistent dosing and reproducible therapeutic effects.
-
Absence of Human Clinical Trials: To date, no clinical trials in humans have been conducted to evaluate the safety and efficacy of this compound.
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways:
-
Inflammation: It can suppress the NF-κB and MAPK pathways, leading to reduced expression of pro-inflammatory mediators.
-
Apoptosis: this compound can induce apoptosis in cancer cells through the activation of the caspase signaling pathway, involving both caspase-8 and caspase-9.
-
Oxidative Stress: It influences the NRF2 signaling pathway, which is crucial for mitigating oxidative stress.
-
Mitochondrial Quality Control: this compound has been shown to affect the PINK1/PARKIN signaling pathway, which is involved in mitophagy.
-
Cardioprotection: In the context of doxorubicin-induced cardiotoxicity, this compound has been found to upregulate the p-AMPKα/SIRT1 signaling pathway.
Q3: What are some typical concentrations of this compound used in in vitro studies?
A3: The effective concentration of this compound varies depending on the cell type and the biological effect being studied. Some reported concentrations include:
-
Anti-cancer effects:
-
Gastric cancer cells (AGS): 60 and 120 µM were used to induce apoptosis.
-
Lung cancer cells (A549): 60 and 120 µM increased the mRNA levels of the pro-apoptotic factor BAX.
-
Prostate cancer cells (LNCaP and PC-3): A concentration of 1 µg/mL caused a significant decrease in proliferation.
-
-
Cardioprotection: 20-80 µM protected H9C2 cardiomyocyte cells from doxorubicin-induced toxicity.
-
Anti-inflammatory effects: An IC50 value of 42.8 µg/mL was reported for the inhibition of nitric oxide (NO) production.
Q4: Are there established protocols for the extraction and purification of this compound?
A4: Yes, an effective method for extracting and purifying this compound from Zanthoxylum bungeanum leaves using an aqueous two-phase system (ATPS) has been published. This method is described as ecologically sustainable, efficient, and scalable. A validated HPLC method for the detection of this compound in Copaifera langsdorffii extracts is also available.
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from this compound research to facilitate comparison and experimental design.
Table 1: In Vitro Efficacy (IC50 Values)
| Target | Assay System | IC50 Value | Reference |
| Nitric Oxide (NO) Production | - | 42.8 µg/mL | |
| Acetylcholinesterase | Enzyme Inhibition Assay | 365.11 nM | |
| α-Glucosidase | Enzyme Inhibition Assay | 0.94 nM | |
| Tyrosinase | Enzyme Inhibition Assay | 3500 ppm |
Table 2: In Vivo Dosage and Effects
| Animal Model | Condition | Dosage | Observed Effect | Reference |
| Mice | Doxorubicin-induced cardiotoxicity | 5, 10 mg/kg/day (p.o.) for 20 days | Attenuated cardiac injury | |
| Mice | Asthma | 0.1-10 mg/kg/day (p.o.) for 5 days | Reduced asthma phenotype | |
| Mice | D-galactosamine/LPS-induced hepatic failure | - | Enhanced survival rates, reduced pro-inflammatory cytokines | |
| Rats | Reserpine-induced catalepsy | 5, 10, 20 mg/kg | Improved locomotor activity |
Section 4: Experimental Protocols
Protocol 4.1: Extraction and Purification of this compound using Aqueous Two-Phase System (ATPS)
This protocol is adapted from the methodology described for extracting flavonoids from Zanthoxylum bungeanum Maxim leaves.
-
Initial Extraction:
-
Dry and powder the leaves of the plant material.
-
Extract the powder with a 60% ethanol solution. This initial step creates a crude extract containing this compound and other flavonoids.
-
-
Preparation of the Aqueous Two-Phase System:
-
Create an ATPS with the following composition: 29% (w/w) Sodium Dihydrogen Phosphate (NaH₂PO₄) and 25% (w/w) ethanol.
-
-
Purification:
-
Add the 60% ethanol crude extract to the ATPS (e.g., at a 1% w/w ratio).
-
Maintain the temperature at 25°C. The pH does not require adjustment.
-
Allow the system to partition. This compound will preferentially partition into one of the phases.
-
Repeat the extraction for 1 hour to optimize recovery.
-
-
Recovery:
-
Separate the phases and collect the phase enriched with this compound.
-
This method has been reported to achieve an absolute recovery of this compound of up to 89.1%.
-
-
Quantification:
-
Use a validated HPLC method to determine the concentration and purity of this compound in the final extract.
-
Protocol 4.2: In Vitro Cytotoxicity Assessment using MTT Assay
This is a general protocol for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., A549, AGS, PC-14) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 60, 120 µM).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO but no this compound) and a negative control (untreated cells).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve to determine the IC50 value if applicable.
-
Section 5: Visualizations
Diagram 5.1: Experimental Workflow for this compound Extraction and Purification
Caption: A flowchart of the extraction and purification process for this compound.
Diagram 5.2: this compound's Role in Modulating Apoptosis Signaling
References
- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 482-39-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Extraction and Purification of Quercitrin, Hyperoside, Rutin, and this compound from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Afzelin vs. Quercetin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids: afzelin and quercetin. The information presented herein is collated from various experimental studies to assist researchers in evaluating their potential applications.
Introduction to this compound and Quercetin
This compound, a rhamnoside of kaempferol (kaempferol 3-O-rhamnoside), and quercetin are both naturally occurring flavonoid compounds found in a variety of plants.[1][2] Both are recognized for their significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, which are largely attributed to their antioxidant capabilities.[1][3][4] Their primary antioxidant function lies in their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data from in vitro antioxidant assays for this compound and quercetin. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with lower values indicating greater potency.
| Assay | This compound (IC50) | Quercetin (IC50) | Reference Compound | Notes |
| DPPH Radical Scavenging | Moderate Activity | 6.37 µg/mL | Ascorbic Acid | Quercetin's activity was not significantly different from ascorbic acid. |
| ABTS Radical Scavenging | Moderate Activity | 4.93 µg/mL | Trolox / Ascorbic Acid | Quercetin demonstrated strong activity in the ABTS model. |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., solvent, pH, incubation time). The data presented here is for comparative purposes.
Mechanistic Insights
Both this compound and quercetin exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Their polyphenolic structures, featuring multiple hydroxyl groups, enable them to donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Metal Ion Chelation: By binding to transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), they prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Cellular Signaling Pathways: A crucial mechanism for both flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, this compound and quercetin enhance the cell's intrinsic antioxidant defenses.
Visualization of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro antioxidant screening assays like DPPH or ABTS.
Caption: Activation of the Nrf2-ARE pathway by this compound and quercetin.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below for reference and replication.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound, quercetin) and a positive control (e.g., ascorbic acid) in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or control to respective wells.
-
Add 180 µL of the DPPH solution to all wells.
-
For the blank, use 20 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
-
Abscontrol is the absorbance of the DPPH solution without the sample.
-
Abssample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured by a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in an appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the sample or control to the wells.
-
Incubate the plate at room temperature for approximately 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Conclusion
Both this compound and quercetin are potent natural antioxidants. The available data suggests that quercetin may exhibit stronger radical scavenging activity in certain in vitro assays compared to this compound. However, both compounds demonstrate the ability to modulate crucial cellular antioxidant pathways, such as the Nrf2 system, indicating a broader cytoprotective potential beyond direct radical scavenging. The choice between this compound and quercetin for specific research or drug development applications may depend on various factors, including the target biological system, desired mechanism of action, and bioavailability. Further head-to-head comparative studies, particularly in cellular and in vivo models, are warranted to fully elucidate their relative antioxidant efficacy.
References
A Comparative Analysis of the Biological Effects of Afzelin and Kaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related flavonoids, Afzelin (Kaempferol-3-O-rhamnoside) and its aglycone, Kaempferol. We present a comprehensive overview of their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by quantitative experimental data and detailed methodologies. This objective comparison aims to facilitate informed decisions in research and drug development.
At a Glance: Key Biological Activities
| Biological Effect | This compound | Kaempferol | Key Findings |
| Antioxidant Activity | Moderate to Strong | Strong | Kaempferol generally exhibits stronger radical scavenging activity. |
| Anti-inflammatory Activity | Active | More Potent | Kaempferol shows a lower IC50 value for nitric oxide inhibition, indicating higher potency. |
| Anticancer Activity | Demonstrated | Demonstrated | Both compounds show efficacy against various cancer cell lines, though direct comparative data is limited. |
| Neuroprotective Effects | Demonstrated | Demonstrated | Both compounds modulate key signaling pathways involved in neuronal survival. |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data available for the biological effects of this compound and Kaempferol. It is important to note that experimental conditions can influence the results, and direct comparisons should be made with caution when data is sourced from different studies.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | 14.6[1] | Akter et al., 2022 |
| Kaempferol | DPPH Radical Scavenging | 6.37[2] | Presente et al., 2021 |
| Kaempferol | DPPH Radical Scavenging | 4.35[3] | Liu et al., 2013 |
| Kaempferol | ABTS Radical Scavenging | 4.93[2] | Presente et al., 2021 |
IC50: The half maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Source |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >100 | Rho et al., 2011 |
| Kaempferol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15.4 | Rho et al., 2011 |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Source |
| This compound | Ehrlich Ascites Carcinoma (EAC) | Ascites Carcinoma | ~50 mg/kg (in vivo) | Akter et al., 2022[1] |
| Kaempferol | MCF-7 | Breast Cancer | 90.28 ± 4.2 | Sreejaya et al., 2016 |
| Kaempferol | A549 | Lung Cancer | 35.80 ± 0.4 | Sreejaya et al., 2016 |
Note: The data for this compound is from an in vivo study and is presented as a dose that inhibits tumor growth, not a direct IC50 value on a cell line.
Signaling Pathways
Both this compound and Kaempferol exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating some of the key pathways influenced by these compounds.
Caption: Key signaling pathways modulated by Kaempferol.
References
Afzelin vs. Kaempferitrin: A Comparative Analysis of Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activities of two closely related flavonoid glycosides: Afzelin (Kaempferol-3-O-rhamnoside) and Kaempferitrin (Kaempferol-3,7-O-dirhamnoside). Both are derivatives of the well-studied flavonol, kaempferol, and are found in various medicinal plants. This document synthesizes experimental data to evaluate their comparative performance in modulating inflammatory responses, details the experimental protocols used for their assessment, and visualizes the key signaling pathways involved in their mechanisms of action.
Data Presentation: Comparative Inhibitory Activity
Quantitative data from in vitro studies is crucial for comparing the potency of anti-inflammatory compounds. The following table summarizes the comparative inhibitory effects of this compound and Kaempferitrin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of inflammatory response.
| Compound | Assay | Cell Line | Concentration | Inhibitory Effect | IC₅₀ (µM) | Source |
| This compound | Nitric Oxide (NO) Production | Not specified | 100 µM | Moderate Inhibition | >100 | [1] |
| Kaempferitrin | Nitric Oxide (NO) Production | Not specified | 100 µM | Low Inhibition | >100 | [1] |
Note: A lower IC₅₀ value indicates greater potency. In this direct comparison, while neither compound reached 50% inhibition at 100 µM, the study reported a clear order of inhibitory activity: kaempferol > α-rhamnoisorobin > this compound > kaempferitrin, indicating this compound is more potent than Kaempferitrin.[1][2]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of many flavonoids, including this compound and Kaempferitrin, are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound: Studies have shown that this compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has also been noted for its antioxidant properties, which contribute to its anti-inflammatory profile by reducing reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.
Kaempferitrin: As a glycoside of kaempferol, Kaempferitrin's mechanism is likely similar to its parent compound. Kaempferol is a known inhibitor of both the NF-κB and MAPK signaling pathways. By suppressing these pathways, kaempferol and its derivatives can effectively decrease the expression of numerous inflammatory genes. However, comparative studies indicate that the addition of rhamnose moieties, as in Kaempferitrin (two rhamnose groups) and this compound (one rhamnose group), tends to decrease the anti-inflammatory potency compared to the aglycone kaempferol. The data suggests that Kaempferitrin is less active than this compound, likely due to the presence of the second rhamnose group, which may affect its bioavailability or interaction with target proteins.
Signaling Pathway Diagrams
Caption: The NF-κB signaling pathway and points of inhibition by this compound/Kaempferitrin.
Caption: The MAPK signaling pathway and points of inhibition by this compound/Kaempferitrin.
Experimental Protocols
To provide a framework for comparative analysis, the detailed methodology for a standard in vitro anti-inflammatory assay is provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
- Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
2. Compound Treatment:
- Stock solutions of this compound and Kaempferitrin are prepared in dimethyl sulfoxide (DMSO).
- The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM).
- Cells are pre-incubated with the compounds for 1-2 hours.
3. Inflammatory Stimulation:
- After pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) are included.
4. Incubation and Supernatant Collection:
- The plates are incubated for an additional 24 hours.
- After incubation, the cell culture supernatant is collected for NO measurement.
5. Nitric Oxide Measurement (Griess Assay):
- Nitrite (NO₂⁻), a stable metabolite of NO, is measured in the supernatant using the Griess reagent.
- 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- The mixture is incubated at room temperature for 10-15 minutes.
- The absorbance is measured at 540 nm using a microplate reader.
- A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
6. Data Analysis:
- The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
- A cell viability assay (e.g., MTT or WST-1) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Nitric Oxide (NO) production assay.
Conclusion
Based on the available comparative data, This compound demonstrates a more potent in vitro anti-inflammatory activity than Kaempferitrin , as evidenced by its stronger inhibition of nitric oxide production. The structural difference—Kaempferitrin possessing a second rhamnose sugar moiety compared to this compound—appears to negatively impact its inhibitory effect. Both compounds likely exert their effects through the modulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory cascade. For researchers and drug development professionals, this compound may represent a more promising candidate for further investigation as a novel anti-inflammatory agent. However, further comprehensive studies, including in vivo models, are necessary to fully elucidate their therapeutic potential and comparative efficacy.
References
A Comparative Guide to the Efficacy of Afzelin and Other Flavonoid Glycosides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the efficacy of flavonoid glycosides is paramount for targeted therapeutic development. This guide provides an objective comparison of afzelin, a prominent kaempferol glycoside, with other related flavonoid glycosides, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the relative efficacy of this compound and its counterparts across various biological activities.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | Moderate Activity (IC50 > 10) | [1] |
| Kaempferol | DPPH Radical Scavenging | 6.37 | [1] |
| This compound | ABTS Radical Scavenging | Moderate Activity | [1] |
| Kaempferol | ABTS Radical Scavenging | 4.93 | [1] |
| Quercetin | Superoxide Scavenging | IC50 = 0.025 mM | [2] |
| Isoquercitrin | Superoxide Scavenging | IC50 = 0.111 mM | |
| Kaempferol | Superoxide Scavenging | IC50 = 0.243 mM |
Table 2: Comparative Anti-inflammatory and Antiviral Activity
| Compound | Activity | Metric | Result | Source |
| This compound | Anti-inflammatory (NO Production) | IC50 | 42.8 µg/mL | |
| L-NMMA (Positive Control) | Anti-inflammatory (NO Production) | IC50 | 42.1 µg/mL | |
| Kaempferol | Anti-inflammatory (Adhesion Molecule Expression) | Inhibition | Stronger than Quercetin | |
| Quercetin | Anti-inflammatory (iNOS and COX-2 Protein Level) | Inhibition | Stronger than Kaempferol | |
| Silibinin | Antiviral (SARS-CoV-2 S protein) | IC50 | 0.029 µM | |
| Silibinin | Antiviral (SARS-CoV-2 Mpro) | IC50 | 0.021 µM | |
| Silibinin | Antiviral (SARS-CoV-2 RdRp) | IC50 | 0.042 µM |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Activity | Quantitative Data | Source |
| This compound | LNCaP & PC-3 (Prostate Cancer) | Proliferation Inhibition | Significant decrease at 1 µg/mL | |
| This compound | A549 (Lung Cancer) | Apoptosis (BAX mRNA increase) | 30% at 60 µM, 80% at 120 µM | |
| This compound | AGS (Gastric Cancer) | Apoptosis Induction | 8% early apoptotic cells at 120 µM | |
| This compound | EAC (Ehrlich Ascites Carcinoma) | Cell Growth Inhibition (in vivo) | 70.89 ± 6.62% at 50 mg/kg | |
| Vincristine (Standard Drug) | EAC (Ehrlich Ascites Carcinoma) | Cell Growth Inhibition (in vivo) | 77.84 ± 6.69% at 50 mg/kg | |
| Quercetin | A-549 (Lung Cancer) | Apoptosis Induction | 12.96% at 1.2 µmol/l (48h), 24.58% at 1.2 µmol/l (72h) | |
| Quercetin | CT-26, LNCaP, MOLT-4, Raji | Apoptosis Induction | Significant induction |
Experimental Protocols
Antioxidant Activity Assays (DPPH and ABTS)
The antioxidant activity of this compound and kaempferol was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, the ability of the compounds to donate a hydrogen atom and scavenge the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance. Similarly, the ABTS assay measures the reduction of the ABTS radical cation. The IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals, is then calculated.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
To assess anti-inflammatory activity, RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The cells are pre-treated with various concentrations of the test compounds. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The IC50 value for NO production inhibition is then determined.
Anticancer Activity Assays
-
Cell Viability and Proliferation: Cancer cell lines (e.g., LNCaP, PC-3, A549, AGS) are cultured in appropriate media and treated with different concentrations of this compound or other flavonoids for specific durations (e.g., 24, 48, 72 hours). Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assay: The induction of apoptosis is quantified using flow cytometry after staining the cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Gene Expression Analysis (RT-PCR): To investigate the molecular mechanisms of apoptosis, the expression levels of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) genes are measured using reverse transcription-polymerase chain reaction (RT-PCR).
-
In Vivo Antitumor Activity: The antitumor efficacy is evaluated in animal models, such as mice bearing Ehrlich ascites carcinoma (EAC). Tumor-bearing mice are treated with the test compound, and the inhibition of tumor cell growth is determined by counting viable tumor cells.
Signaling Pathways and Mechanisms of Action
Nrf2-Mediated Antioxidant Response
This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. One mechanism by which this compound may activate Nrf2 is through the inactivation of Glycogen Synthase Kinase-3β (GSK-3β).
References
Afzelin: A Comparative Analysis of In Vitro Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of Afzelin, a flavonoid glycoside, against standard antioxidant drugs. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers and professionals in drug development.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several common in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, with lower values indicating greater potency.
The table below summarizes the reported IC50 values for this compound from various studies and compares them with standard antioxidant drugs, Ascorbic Acid and Trolox. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | 14.6 | [1] |
| This compound | DPPH | 6.44 | [1] |
| This compound Derivative (α-rhamnoisorobin) | DPPH | 0.71 | [2][3] |
| Ascorbic Acid (Standard) | DPPH | 4.97 | [4] |
| Trolox (Standard) | ABTS | 2.34 |
Mechanism of Action: Nrf2 Signaling Pathway
Recent studies suggest that this compound's antioxidant effects are not solely due to direct radical scavenging. Evidence indicates that this compound can modulate cellular antioxidant defense mechanisms through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cell's endogenous antioxidant capacity.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and aid in the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations in methanol.
-
Reaction: A specific volume of the sample or standard is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Sample Preparation: this compound and standard antioxidants are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: this compound and standard antioxidants are prepared in appropriate solvents.
-
Reaction: The sample or standard is added to the FRAP reagent and incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like Trolox.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vitro antioxidant activity screening.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
Afzelin vs. Conventional Anti-Inflammatory Drugs: A Comparative Guide
This guide provides a detailed comparison between the natural flavonoid afzelin and conventional anti-inflammatory drugs, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The comparison focuses on their mechanisms of action, efficacy based on experimental data, and the methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, asthma, and inflammatory bowel disease.[1] Conventional therapies, primarily NSAIDs and corticosteroids, form the cornerstone of anti-inflammatory treatment.[2][3] However, their long-term use is associated with significant side effects.[2][4] this compound, a flavonoid (kaempferol 3-O-rhamnoside) found in various plants, has emerged as a promising alternative with multifaceted anti-inflammatory properties demonstrated in numerous pre-clinical studies. This guide objectively compares this compound's performance against these conventional agents, supported by experimental evidence.
Mechanisms of Action
This compound exhibits a multi-targeted anti-inflammatory effect, contrasting with the more specific mechanisms of conventional drugs. It modulates key signaling pathways and suppresses the production of various pro-inflammatory mediators.
This compound:
-
Inhibition of NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This is achieved by preventing the degradation of its inhibitor, IκBα, thus blocking NF-κB's translocation to the nucleus.
-
Modulation of MAPK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, which are crucial for the production of inflammatory cytokines like TNF-α and IL-6.
-
Activation of NRF2 Pathway: this compound boosts antioxidant defenses by activating the NRF2/heme oxygenase-1 (HO-1) signaling pathway, which helps mitigate oxidative stress—a key component of chronic inflammation.
-
Suppression of Pro-inflammatory Mediators: It directly inhibits the production of nitric oxide (NO), prostaglandins, TNF-α, IL-1β, and IL-6.
Conventional Anti-Inflammatory Drugs:
-
NSAIDs (e.g., Ibuprofen, Celecoxib): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some NSAIDs, like ibuprofen, have also been found to activate the NRF2 pathway, adding another dimension to their anti-inflammatory action.
-
Corticosteroids (e.g., Dexamethasone): These potent drugs act via the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and exerts its effects through two main pathways:
-
Transrepression: The GR complex physically interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, downregulating the expression of inflammatory genes.
-
Transactivation: The GR complex directly binds to DNA to increase the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 (PLA2), further reducing prostaglandin production.
-
Signaling Pathway Diagrams
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from pre-clinical studies, comparing the anti-inflammatory efficacy of this compound with conventional drugs. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | Model System | Result (IC₅₀) | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated cells | 42.8 µg/mL | |
| This compound | Aldose Reductase Inhibition | Enzyme assay | 1.91 µM | |
| This compound | COX-1 / COX-2 Inhibition | In vivo model | Recorded to inhibit | |
| Ibuprofen | COX-1 Inhibition | Enzyme assay | ~15 µM | Representative Value |
| Ibuprofen | COX-2 Inhibition | Enzyme assay | ~25 µM | Representative Value |
| Celecoxib | COX-1 Inhibition | Enzyme assay | ~27 µM | Representative Value |
| Celecoxib | COX-2 Inhibition | Enzyme assay | ~0.04 µM | Representative Value |
| Dexamethasone | TNF-α Production | LPS-stimulated macrophages | ~3 nM | Representative Value |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Representative values for conventional drugs are derived from publicly available pharmacology data and may vary by specific assay conditions.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Species | Dose | Efficacy Metric | Result | Reference |
| This compound | Ovalbumin-induced Asthma | Mouse | 0.1-10 mg/kg | Reduced eosinophil infiltration, Th2 cytokines | Significant reduction | |
| This compound | Doxorubicin-induced Cardiac Injury | Mouse | 5, 10 mg/kg | Reduced pro-inflammatory cytokines | Significant reduction | |
| Etoricoxib | Ankylosing Spondylitis | Human | 90 mg/day | Pain Reduction (SMD vs. Placebo) | -1.59 | |
| Ibuprofen | Ankylosing Spondylitis | Human | 1800 mg/day | Pain Reduction (SMD vs. Placebo) | -0.99 | |
| Celecoxib | Ankylosing Spondylitis | Human | 400 mg/day | Pain Reduction (SMD vs. Placebo) | -0.83 |
Note: SMD (Standardised Mean Difference) is a measure of effect size.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for common assays used to evaluate anti-inflammatory compounds.
In Vitro Assay: Inhibition of NO Production in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of Nitric Oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
In Vivo Model: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g) are used. Animals are acclimatized for one week before the experiment.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: (1) Control (vehicle), (2) Standard (e.g., Indomethacin, 10 mg/kg), and (3) Test groups (various doses of this compound). The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial volume. The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Experimental Workflow Diagram
Safety and Side Effect Profile
-
This compound: Pre-clinical studies suggest a favorable safety profile for this compound. As a natural compound consumed in various plants, it is generally considered to have low toxicity. However, comprehensive clinical safety data in humans is currently lacking.
-
NSAIDs: Long-term use is associated with well-documented side effects, including gastrointestinal issues (ulcers, bleeding), cardiovascular risks (heart attack, stroke), and nephrotoxicity. COX-2 selective inhibitors were developed to reduce GI side effects but have been linked to increased cardiovascular risk.
-
Corticosteroids: While highly effective, their use is limited by a broad range of potential adverse effects, especially with long-term systemic administration. These include metabolic effects (hyperglycemia, weight gain), immunosuppression, osteoporosis, and skin atrophy.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent, operating through a multi-pronged mechanism that involves the simultaneous modulation of several key inflammatory pathways, including NF-κB, MAPK, and NRF2. This contrasts with the more targeted, single-pathway approach of conventional drugs like NSAIDs (COX inhibition) and corticosteroids (GR modulation).
The pre-clinical data suggests that this compound has significant anti-inflammatory and antioxidant efficacy. Its broader mechanism may offer advantages, potentially leading to fewer side effects associated with the potent and specific inhibition of a single pathway. However, the promising results from in vitro and in vivo animal studies must be translated into human clinical trials to fully ascertain its therapeutic potential and safety. This compound stands as a valuable lead compound for the development of novel anti-inflammatory therapies.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Safety of Nonsteroidal Antiinflammatory Drugs in Patients With Osteoarthritis and Patients With Rheumatoid Arthritis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Afzelin and Levodopa in the Context of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of the natural flavonoid Afzelin and the standard Parkinson's disease treatment, Levodopa. The information presented is based on preclinical experimental data, focusing on their mechanisms of action, efficacy in disease models, and the methodologies used for their evaluation.
Introduction: The Search for Neuroprotection in Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on symptomatic relief, with Levodopa being the gold-standard for dopamine replacement therapy. However, the long-term use of Levodopa is associated with motor complications, and it does not halt the underlying neurodegenerative process.[1] This has spurred the search for novel neuroprotective agents that can slow or prevent neuronal death. This compound, a flavonoid found in various plants, has emerged as a promising candidate due to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4] This guide compares the neuroprotective profiles of this compound and Levodopa, offering a data-driven perspective for the research and drug development community.
Mechanisms of Action: A Tale of Two Compounds
This compound: A Multi-Targeted Neuroprotective Agent
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathways implicated in neuronal cell death in Parkinson's disease.
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to mitigate oxidative stress, a key contributor to dopaminergic neuron degeneration.[1] It can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes. Furthermore, this compound exhibits anti-inflammatory properties by modulating signaling pathways such as NF-κB.
-
Anti-apoptotic Signaling: A crucial aspect of this compound's neuroprotective mechanism is its ability to modulate apoptotic pathways. It has been demonstrated to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.
-
Modulation of Neurotrophic Factor Signaling: this compound has been shown to positively influence the CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling pathway. Upregulation of this pathway is associated with enhanced neuronal survival, synaptic plasticity, and cognitive function.
Caption: Neuroprotective signaling pathways of this compound.
Levodopa: The Double-Edged Sword
Levodopa's primary role is to replenish dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease. However, its long-term effects on neuronal survival are a subject of ongoing debate, with evidence suggesting both neuroprotective and neurotoxic potential.
-
Symptomatic Relief via Dopamine Conversion: Levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase in the remaining dopaminergic neurons. This newly synthesized dopamine is then released into the synaptic cleft, compensating for the dopamine deficiency.
-
Potential Neuroprotective Mechanisms: Some studies suggest that Levodopa may have neuroprotective properties. It has been shown to modulate cell survival and apoptotic pathways, including decreasing the phosphorylation of JNK and the expression of Bax, while increasing the expression of Bcl-2.
-
Concerns of Neurotoxicity: Conversely, there are concerns about Levodopa's potential to induce oxidative stress. The metabolism of dopamine can generate reactive oxygen species and quinones, which can be toxic to neurons. In vitro studies have demonstrated that high concentrations of Levodopa can lead to decreased cell viability in neuronal cell lines like SH-SY5Y.
Caption: Proposed dual mechanisms of Levodopa.
Comparative Efficacy: In Vivo and In Vitro Data
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and Levodopa.
Table 1: In Vivo Behavioral and Biochemical Comparison in a Rat Model of Parkinson's Disease
| Parameter | Control | Reserpine (PD Model) | Levodopa (30 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Rotarod Test (seconds) | - | 8 | 68 | 17.5 | - | - |
| Forced Swim Test (immobility, seconds) | 33 | 112 | 28 | 86.4 | 64.2 | 38.5 |
| TBARS (nmol/g tissue) - Oxidative Stress | - | - | No notable effect | 212 | 194 | 148 |
| Bcl-2 Expression | - | Decreased | - | - | - | Enhanced |
Data sourced from a study using a reserpine-induced rat model of Parkinson's disease.
Table 2: In Vitro Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Compound | Concentration | Effect on Cell Viability |
| Levodopa | 50 µM | Reduction in cell number at 72 hours |
| 400 µM | ~36% reduction in cell viability | |
| 500 µM | Reduction in cell number at 72 hours |
Data compiled from studies investigating Levodopa's cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Rotarod Test for Motor Coordination in Rats
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Procedure:
-
Habituation: Rats are habituated to the behavioral testing room for at least one hour before the test. They are then placed on the stationary rotarod for a few minutes to acclimate.
-
Training: Prior to testing, rats are trained on the rotarod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes).
-
Testing: The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Data Collection: The latency to fall from the rotating rod is recorded for each rat. The trial ends when the rat falls off or after a predetermined cut-off time.
-
Repetitions: The test is typically repeated for three trials with a rest period in between, and the average latency to fall is calculated.
-
Open Field Test for Locomotor Activity in Rats
-
Objective: To evaluate spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 1m x 1m) with high walls to prevent escape. The floor is often divided into a grid of squares.
-
Procedure:
-
Habituation: Rats are brought to the testing room at least one hour before the test to acclimate.
-
Testing: Each rat is individually placed in the center of the open field arena.
-
Data Collection: The rat's behavior is recorded by a video camera mounted above the arena for a set duration (e.g., 5 minutes). An automated tracking software is used to analyze various parameters, including:
-
Total distance traveled
-
Time spent in different zones (center vs. periphery)
-
Number of line crossings
-
Rearing frequency (a measure of exploratory behavior)
-
-
Cleaning: The arena is thoroughly cleaned between each trial to eliminate olfactory cues.
-
Cell Viability Assay (MTT Assay) for In Vitro Neurotoxicity
-
Objective: To assess the effect of a compound on the viability of cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Levodopa) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated) cells.
-
References
- 1. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose Versus Afzelin: A Comparative Guide to Alpha-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of acarbose and afzelin as alpha-glucosidase inhibitors, focusing on their performance backed by experimental data. The information presented is intended to assist researchers and professionals in drug development in making informed decisions.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of acarbose and this compound against alpha-glucosidase is most effectively compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value (nM) | Source |
| This compound | 0.94 | [1] |
| Acarbose | 8.81 | [1] |
This data originates from a single preclinical study, ensuring a direct and reliable comparison under identical experimental conditions.
Mechanism of Action
Both acarbose and this compound function by inhibiting alpha-glucosidase enzymes, which are located in the brush border of the small intestine.[1] These enzymes are critical for the breakdown of complex carbohydrates into absorbable simple sugars like glucose.[1] By impeding this process, both compounds delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1]
Acarbose: Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of alpha-glucosidase enzymes. It effectively slows down the breakdown of complex carbohydrates, resulting in a more gradual absorption of glucose and a more controlled rise in blood sugar levels after meals.
This compound: this compound, a flavonoid compound, also demonstrates potent alpha-glucosidase inhibitory activity. The significantly lower IC50 value of this compound suggests a stronger binding affinity to the enzyme compared to acarbose under the studied conditions.
Caption: Mechanism of Alpha-Glucosidase Inhibition.
Experimental Protocols: In Vitro Alpha-Glucosidase Inhibitory Assay
The following is a detailed methodology for a standard in vitro alpha-glucosidase inhibitory assay, based on commonly cited experimental procedures.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of alpha-glucosidase.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of alpha-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. The inhibitory activity of the test compound is determined by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (Acarbose, this compound)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor (acarbose) in a suitable solvent (e.g., DMSO, then diluted with buffer).
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution (or solvent for control) to each well.
-
Add the alpha-glucosidase solution to each well and incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate for another defined period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding sodium carbonate solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Caption: Alpha-Glucosidase Inhibition Assay Workflow.
Conclusion
Based on the available preclinical data, this compound demonstrates significantly more potent in vitro alpha-glucosidase inhibitory activity than acarbose. This suggests its potential as a strong candidate for further investigation in the development of novel therapeutics for managing conditions associated with high postprandial blood glucose. However, it is crucial to note that these findings are from in vitro studies, and further in vivo and clinical research is necessary to establish the safety, efficacy, and pharmacokinetic profiles of this compound in humans. Researchers are encouraged to consider these findings in the context of their specific drug development programs.
References
A Comparative Analysis of Acetylcholinesterase Inhibition: Afzelin vs. Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of the natural flavonoid Afzelin and the established Alzheimer's disease medication, Galantamine. The following sections present a summary of their inhibitory potency, a detailed look at the experimental methodologies used for these assessments, and visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Inhibitory Potency
The inhibitory effects of this compound and Galantamine on acetylcholinesterase are quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. Experimental data reveals that Galantamine is a more potent inhibitor of AChE than this compound.
| Compound | IC50 (nM) | Ki (nM) | Source |
| This compound | 365.11 | 300.65 ± 56.01 | [1][2] |
| Galantamine | 148.98 | 122.21 ± 14.04 | [1] |
Note: The provided data is based on a specific preclinical study. IC50 and Ki values can vary depending on the experimental conditions.
Mechanism of Action
Galantamine is a well-characterized, reversible, and competitive inhibitor of acetylcholinesterase.[3][4] It functions by binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. A unique aspect of Galantamine's mechanism is its dual action; it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.
This compound , a flavonoid glycoside, has also demonstrated inhibitory effects on acetylcholinesterase. While the precise mechanism of inhibition (e.g., competitive, non-competitive) is still under detailed investigation, molecular docking studies suggest it binds to the active site of the AChE enzyme. This compound is also recognized for its antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective potential.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Galantamine)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, the reaction mixture typically contains the phosphate buffer, DTNB, and the AChE enzyme.
-
Inhibitor Addition: The test compounds (this compound or Galantamine) at various concentrations are added to the wells containing the enzyme and incubated for a specific period. A control group without any inhibitor is also included.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader at regular intervals.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Acetylcholine signaling at the synapse and its inhibition.
Caption: Experimental workflow for the Ellman's AChE inhibition assay.
References
- 1. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 2. (Open Access) A pre-clinical trial study on this compound: Anti-human lung cancer, anti-cholinesterase, and anti-glucosidase properties (2021) | Ming Cao | 9 Citations [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
Validating the Anticancer Effects of Afzelin: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Afzelin with standard chemotherapeutic agents in the context of xenograft models. While direct, quantitative data on this compound's efficacy in a xenograft model is not yet available in published literature, this document synthesizes existing in vivo data from other models and robust in vitro findings to project its potential. This information is juxtaposed with established data for paclitaxel and cisplatin in the widely used A549 non-small cell lung cancer xenograft model.
Performance Comparison: this compound vs. Standard Chemotherapy
The following tables summarize the available quantitative data for this compound from a non-xenograft in vivo model and for paclitaxel and cisplatin from A549 xenograft models.
Table 1: In Vivo Anticancer Efficacy of this compound in an Ehrlich Ascites Carcinoma (EAC) Model
| Compound | Dosage | Route of Administration | Cancer Model | Tumor Growth Inhibition | Source |
| This compound | 50 mg/kg | Not Specified | Ehrlich Ascites Carcinoma | 70.89% ± 6.62% | [1] |
| Vincristine (Control) | Not Specified | Not Specified | Ehrlich Ascites Carcinoma | 77.84% ± 6.69% | [1] |
Table 2: Anticancer Efficacy of Standard Chemotherapies in A549 Lung Cancer Xenograft Models
| Compound | Dosage | Route of Administration | Cancer Model | Tumor Growth Inhibition | Source |
| Paclitaxel | 12 mg/kg/day for 5 days | Intravenous | A549 Xenograft | Statistically significant | [2] |
| Paclitaxel | 24 mg/kg/day for 5 days | Intravenous | A549 Xenograft | More effective than Cisplatin | [2] |
| Paclitaxel | 20 mg/kg, twice a week | Intraperitoneal | A549 Xenograft | Statistically significant | [3] |
| Cisplatin | 3 mg/kg/day for 5 days | Not Specified | A549 Xenograft | Statistically significant | |
| Cisplatin | 1 mg/kg, single dose | Intraperitoneal | A549 Xenograft | Significant with combination | |
| Cisplatin | 3 mg/kg, intraperitoneally | Intraperitoneal | A549 Xenograft | Synergistic with radiation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for establishing a human tumor xenograft model and for the administration of the discussed therapeutic agents.
Protocol 1: Establishment of a Subcutaneous A549 Xenograft Model
This protocol is adapted from established methodologies for creating cell line-derived xenografts.
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old, are used.
-
Cell Preparation for Injection: Cells are harvested from culture flasks when they reach 80-90% confluency. They are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Subcutaneous Injection: The cell suspension is mixed 1:1 with Matrigel. A 200 µL volume of the cell-Matrigel mixture is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times a week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
Protocol 2: Administration of Therapeutic Agents
This compound (based on a non-xenograft model)
-
Dosage: 50 mg/kg body weight.
-
Route of Administration: The specific route was not detailed in the available study but would typically be oral gavage or intraperitoneal injection for preclinical studies.
Paclitaxel
-
Intravenous Administration: Paclitaxel is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, then diluted with saline). Doses of 12 or 24 mg/kg/day are administered intravenously for five consecutive days.
-
Intraperitoneal Administration: Paclitaxel is administered at a dose of 20 mg/kg via intraperitoneal injection twice a week.
Cisplatin
-
Intraperitoneal Administration: Cisplatin is dissolved in saline and administered via intraperitoneal injection. Dosages can range from a single dose of 1 mg/kg to daily doses of 3 mg/kg for five days.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the underlying mechanisms and study layouts.
Signaling Pathway of this compound in Lung Cancer Cells
In vitro studies have elucidated a potential mechanism of action for this compound in lung cancer cells, involving the targeting of NQO2, which leads to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death (ICD).
Caption: Proposed signaling pathway of this compound in lung cancer cells.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of an anticancer compound in a xenograft model.
Caption: A typical experimental workflow for a xenograft study.
References
Safety Operating Guide
Proper Disposal Procedures for Afzelin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Afzelin, a flavonoid glycoside, requires careful consideration for its end-of-life handling. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is assigned a Water Hazard Class of 3 (WGK 3) in Germany, indicating it is severely hazardous to water.[1][2] Therefore, it is imperative to follow rigorous disposal protocols appropriate for a research-grade chemical and to prevent its release into the environment.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste streams generated in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
This compound Properties for Disposal Consideration
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 482-39-3 | [2] |
| Molecular Formula | C₂₁H₂₀O₁₀ | [3] |
| Physical Form | Solid powder | [4] |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | |
| Solubility | Soluble in Methanol and DMSO |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must align with your institution's chemical hygiene plan and local regulations. The fundamental principle is to treat all laboratory chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) office. The following decision workflow provides a systematic approach to managing this compound waste.
Detailed Procedural Steps
-
Waste Characterization and Hazard Assessment : The individual generating the waste is responsible for knowing its composition.
-
Pure this compound : Unused, expired, or surplus solid this compound should be disposed of as chemical waste.
-
This compound Solutions : Identify the solvent used. Common solvents like methanol or DMSO are hazardous. If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste.
-
Contaminated Labware : Items such as pipette tips, gloves, and vials contaminated with this compound should be considered solid chemical waste.
-
-
Waste Segregation : Proper segregation is crucial for safety and compliance.
-
Hazardous Liquid Waste : Collect solutions of this compound in hazardous solvents in a dedicated, sealed, and chemical-resistant container. Do not mix with incompatible waste streams (e.g., acids with bases).
-
Hazardous Solid Waste : Place pure this compound powder and contaminated disposable labware into a designated, leak-proof container for solid hazardous waste.
-
Aqueous Solutions : While dilute aqueous solutions may be considered non-hazardous by GHS standards, this compound's high water hazard class (WGK 3) makes drain disposal inadvisable. These should be collected as chemical waste. Do not pour this compound solutions down the drain .
-
-
Container Selection and Labeling :
-
Use a container that is in good condition, compatible with the waste, and has a secure, leak-proof lid.
-
The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and a full list of its contents, including the chemical name "this compound" and any solvents, with estimated concentrations.
-
-
Storage and Collection :
-
Store sealed waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
Ensure secondary containment (such as a spill tray) is used to prevent leaks.
-
When the container is full or ready for removal, contact your institution's EHS department to arrange for a scheduled pickup.
-
Example Experimental Workflow Generating this compound Waste
To illustrate how different waste streams are generated, consider a typical cell-based assay. The following workflow highlights points of waste generation.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Afzelin
FOR IMMEDIATE RELEASE
[City, State] – In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Afzelin, a flavonoid with increasing interest in various research fields. While some safety data sheets (SDS) classify this compound as non-hazardous, a conservative approach is recommended due to the limited toxicological data available for this compound. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Understanding the Risks and Taking Precautions
The primary hazards associated with this compound, particularly in its common powdered form, are inhalation of airborne particles and direct contact with skin and eyes. Although one Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another from INDOFINE Chemical Company advises caution, stating that its health hazards have not been fully investigated. Therefore, treating this compound with a degree of caution is the most prudent approach.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine particles. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Gloves: Nitrile gloves (double-gloving recommended) to prevent skin contact. - Lab Coat: A standard lab coat to protect clothing and skin. |
| Dissolving and Solution Preparation | - Eye Protection: Safety glasses with side shields. - Gloves: Nitrile gloves. - Lab Coat: A standard lab coat. |
| General Handling of Solutions | - Eye Protection: Safety glasses. - Gloves: Nitrile gloves. - Lab Coat: A standard lab coat. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation: Before handling this compound powder, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and containers, should be readily accessible.
-
Weighing: Conduct all weighing and aliquoting of this compound powder within a certified chemical fume hood to control the dispersion of airborne particles. Use anti-static weigh boats to minimize the scattering of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Handling Solutions: While solutions of this compound are generally less hazardous than the powder, always wear appropriate PPE to prevent accidental skin contact or eye splashes.
-
Cleanup: After handling, decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated disposables as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper, pipette tips, and gloves, in a clearly labeled, sealed plastic bag or container. This container should be marked as "Non-Hazardous Chemical Waste" and should include the name of the compound. Do not dispose of this waste in regular laboratory trash cans.[1] Follow your institution's specific guidelines for the collection and disposal of non-hazardous solid chemical waste, which is typically sent to a sanitary landfill.[1][2]
-
Liquid Waste: For solutions of this compound in non-hazardous solvents, consult your institution's chemical hygiene plan for guidance on disposal. Depending on the solvent and concentration, it may be permissible to dispose of small quantities down the drain with copious amounts of water, but this should be confirmed with your environmental health and safety department.[2]
Visualizing the Workflow for Safety
To further clarify the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently work with this compound while prioritizing their safety and maintaining a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
